Octanoic acid-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
149.24 g/mol |
IUPAC-Name |
7,7,8,8,8-pentadeuteriooctanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2 |
InChI-Schlüssel |
WWZKQHOCKIZLMA-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated octanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document details its fundamental characteristics, presents quantitative data in a structured format, outlines key experimental protocols for its analysis, and illustrates its metabolic fate and experimental use.
Introduction
Deuterated octanoic acid is a stable isotope-labeled version of octanoic acid, a medium-chain saturated fatty acid. In deuterated octanoic acid, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts a higher molecular weight to the molecule while maintaining nearly identical chemical properties to its non-deuterated counterpart. The primary utility of deuterated compounds lies in their application as internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic research to elucidate the pathways of fatty acid metabolism. The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can also be exploited in drug development to alter metabolic profiles and enhance the pharmacokinetic properties of drug candidates.
Physical and Chemical Properties
The physical and chemical properties of deuterated octanoic acid are crucial for its handling, storage, and application in various experimental settings. The following tables summarize the key quantitative data for different deuterated forms of octanoic acid, with non-deuterated octanoic acid included for comparison.
Physical Properties
| Property | Octanoic Acid (Non-deuterated) | Octanoic Acid-d2 | Octanoic Acid-d15 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₄D₂O₂[1] | C₈HD₁₅O₂ |
| Molecular Weight ( g/mol ) | 144.21[2] | 146.2[1] | 159.30 |
| Appearance | Colorless to light yellow oily liquid[2] | Liquid[1] | Liquid |
| Density (g/mL at 25°C) | 0.910[2] | Not available | 1.005 |
| Melting Point (°C) | 16.7[3] | Not available | 16 |
| Boiling Point (°C) | 239.7[3] | Not available | 237 |
| Flash Point (°C) | >110 | Not available | 113 (closed cup) |
| Refractive Index (n20/D) | 1.428 | Not available | 1.4245 |
Chemical Properties
| Property | Information |
| Synonyms | Caprylic Acid, n-Octanoic Acid |
| Isotopic Purity | Typically ≥98 atom % D for commercially available standards. |
| Chemical Purity | Typically ≥98-99% for analytical grade standards. |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[4] |
| Reactivity | As a carboxylic acid, it can undergo esterification and can react with bases to form salts. The chemical reactivity is nearly identical to non-deuterated octanoic acid. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of deuterated octanoic acid in research. This section provides an overview of the synthesis and detailed protocols for purification and quantification.
Synthesis of Deuterated Octanoic Acid
The synthesis of deuterated octanoic acid can be achieved through various methods, with the specific approach determining the extent and position of deuteration. Detailed, step-by-step synthesis protocols are often proprietary. However, common strategies include:
-
Hydrolysis of Deuterated Precursors: One common method involves the synthesis of a deuterated precursor, such as deuterated n-octanamide, which is then hydrolyzed to yield deuterated octanoic acid. For example, deuterated n-octanamide can be dissolved in an acidic solution (e.g., 6 M HCl) and heated to facilitate hydrolysis. The resulting deuterated octanoic acid can then be extracted using an organic solvent like diethyl ether.[5]
-
Metal-Catalyzed Hydrothermal H/D Exchange: This method involves the exchange of hydrogen atoms for deuterium in the presence of a metal catalyst and a deuterium source, such as heavy water (D₂O), under high temperature and pressure. This technique can be used to produce highly deuterated fatty acids.[6]
Purification of Deuterated Octanoic Acid
Purification is a critical step to remove any unreacted starting materials, byproducts, or other impurities. Low-temperature crystallization is an effective method for purifying fatty acids.
Protocol: Low-Temperature Crystallization
-
Dissolution: Dissolve the crude deuterated octanoic acid in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or hexane) at room temperature.
-
Cooling: Slowly cool the solution to a low temperature (e.g., -20°C to -70°C). Saturated fatty acid impurities, having higher melting points, will crystallize out of the solution first.
-
Filtration: Quickly filter the cold solution to remove the crystallized impurities. The deuterated octanoic acid will remain in the filtrate.
-
Solvent Evaporation: Allow the filtrate to warm to room temperature and remove the solvent under reduced pressure to obtain the purified deuterated octanoic acid.
Quantification of Octanoic Acid using Deuterated Internal Standards
Deuterated octanoic acid is widely used as an internal standard for the accurate quantification of endogenous octanoic acid in biological samples by mass spectrometry.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Lipid Extraction:
-
To a biological sample (e.g., 100 µL of plasma or homogenized tissue), add a known amount of deuterated octanoic acid internal standard.
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727) and vortex thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Saponification (for total fatty acid analysis):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze ester bonds.
-
Acidify the solution with 0.5 mL of 1 M HCl.
-
Extract the free fatty acids with hexane (B92381).
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the hexane extract under nitrogen.
-
Add 1-2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent.
-
Heat at 60-100°C for 10-60 minutes to form FAMEs.
-
After cooling, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs.
-
The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) to detect the specific ions for endogenous octanoic acid methyl ester and the deuterated internal standard.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]
-
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction and saponification procedure as for GC-MS, adding the deuterated internal standard at the beginning.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried fatty acid extract in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Inject the sample into a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous octanoic acid and the deuterated internal standard.
-
Quantification is based on the peak area ratio of the analyte to the internal standard relative to a calibration curve.[4][8]
-
Applications in Research and Drug Development
Deuterated octanoic acid is an invaluable tool in various scientific disciplines.
-
Metabolic Research: As a stable isotope tracer, it is used to study the kinetics of fatty acid β-oxidation, entry into the citric acid cycle, and ketogenesis. These studies provide insights into the regulation of energy metabolism in health and disease.
-
Drug Development: The kinetic isotope effect associated with deuteration can be leveraged to slow down the metabolism of a drug molecule at specific sites, potentially improving its pharmacokinetic profile, reducing toxic metabolites, and enhancing therapeutic efficacy.[9]
-
Clinical Diagnostics: It is used as an internal standard in diagnostic tests for metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where accurate quantification of octanoic acid levels is crucial.[10]
Visualizations
Metabolic Pathway of Octanoic Acid
The following diagram illustrates the metabolic fate of octanoic acid via β-oxidation and its entry into the citric acid cycle.
Caption: Metabolic fate of octanoic acid via β-oxidation.
Experimental Workflow for Metabolic Tracing
The diagram below outlines the general workflow for using deuterated octanoic acid as a tracer in metabolic studies.
Caption: General workflow for stable isotope tracing.
References
- 1. researchgate.net [researchgate.net]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caprylic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LIPID MAPS [lipidmaps.org]
A Technical Guide to the Synthesis and Isotopic Purity of Octanoic Acid-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterium-labeled compounds are indispensable tools in modern research, particularly in pharmaceutical development and metabolomics. Their use as internal standards in mass spectrometry-based quantification assays is critical for correcting analytical variability, thereby ensuring the accuracy and precision of results. Octanoic acid-d5, a deuterated analogue of the eight-carbon saturated fatty acid, serves as an ideal internal standard for the analysis of octanoic acid and related medium-chain fatty acids in complex biological matrices. Its five deuterium (B1214612) atoms provide a sufficient mass shift to distinguish it from its unlabeled counterpart without significantly altering its chemical and chromatographic properties.
This technical guide provides an overview of a general synthetic approach for producing deuterated fatty acids and details the rigorous analytical methodology required to confirm the isotopic purity and enrichment of the final product.
Synthesis of Deuterated Fatty Acids
While numerous strategies exist for deuterium incorporation, a direct synthesis protocol for this compound is not widely reported in peer-reviewed literature. The synthesis of a specific isotopologue often requires custom synthesis starting from specifically labeled precursors. However, a robust and common general method for achieving high levels of deuteration in saturated fatty acids is through catalytic hydrogen-deuterium (H/D) exchange. This method is presented below as a representative protocol. It is important to note that this method typically results in a mixture of isotopologues with a high degree of deuterium incorporation, and achieving a specific d5 enrichment with high selectivity would require careful control over reaction conditions or a custom synthetic route.
General Experimental Protocol: Platinum-Catalyzed H/D Exchange
This protocol describes a general method for deuterating saturated fatty acids using deuterium oxide as the deuterium source and platinum on carbon (Pt/C) as a catalyst under hydrothermal conditions.
Materials:
-
Octanoic Acid (non-labeled)
-
10% Platinum on carbon (Pt/C) catalyst
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-pressure reactor (e.g., Parr reactor)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add octanoic acid (1.0 eq), 10% Pt/C catalyst (10% w/w relative to the acid), and deuterium oxide (D₂O) in a 1:20 substrate-to-solvent ratio.
-
Inerting: Seal the reactor and purge the headspace with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen.
-
Reaction: Heat the sealed reactor to a temperature of 180-200°C with continuous stirring. Maintain the reaction for 48-72 hours. The reaction time and temperature are critical parameters that influence the extent of deuteration.
-
Workup: After cooling the reactor to room temperature, vent any residual pressure. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The organic layer containing the deuterated octanoic acid is separated. Wash the organic layer with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated octanoic acid.
-
Purification: The crude product can be further purified by methods such as silica (B1680970) gel chromatography or distillation to achieve the desired chemical purity. To increase isotopic enrichment, the entire process can be repeated.
dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", compound=true, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" { label="Quality Control"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
} } .dot Caption: General workflow for the synthesis and quality control of deuterated octanoic acid.
Isotopic Purity Analysis
The determination of isotopic purity is the most critical quality control step. It establishes the exact isotopic composition of the labeled compound, ensuring its suitability as an internal standard. The standard method for this analysis is high-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Analytical Protocol: Isotopic Distribution by LC-MS
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
C18 Reverse-Phase HPLC Column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample of Deuterated Octanoic Acid.
-
Methanol (B129727) or Acetonitrile for sample dilution.
Procedure:
-
Sample Preparation: Prepare a stock solution of the deuterated octanoic acid in methanol at a concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation: Inject the diluted sample onto the LC-MS system. Perform a gradient elution to separate the octanoic acid from any potential impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 10 minutes.
-
Mass Spectrometry Analysis: Analyze the column eluent using the HRMS operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. Set the instrument to acquire full scan data over a mass range that includes the unlabeled and all expected deuterated species (e.g., m/z 140-155).
-
Data Processing: a. Identify the chromatographic peak corresponding to octanoic acid. b. Extract the mass spectrum from across this peak. c. Generate Extracted Ion Chromatograms (EICs) for each isotopologue:
- d0 (unlabeled): [C₈H₁₅O₂]⁻
- d1: [C₈H₁₄DO₂]⁻
- d2: [C₈H₁₃D₂O₂]⁻
- d3: [C₈H₁₂D₃O₂]⁻
- d4: [C₈H₁₁D₄O₂]⁻
- d5: [C₈H₁₀D₅O₂]⁻
- etc. d. Integrate the peak area for each EIC.
-
Purity Calculation: Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100. The isotopic enrichment for d5 is the relative abundance of the d5 species.
dot graph "analysis_workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", size="10,6!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_main" { label="Isotopic Purity Analysis Workflow"; bgcolor="#F1F3F4";
} } .dot Caption: Workflow for determining isotopic purity of this compound via LC-MS.
Data Presentation: Isotopic Distribution
High-quality deuterated standards are characterized by a high abundance of the target isotopologue and minimal presence of unlabeled (d0) and other undesired species. The table below presents representative data for a typical batch of this compound with high isotopic enrichment.
| Isotopologue | Mass Shift | Representative Relative Abundance (%) |
| d0 (Unlabeled) | M+0 | < 0.1 |
| d1 | M+1 | 0.1 |
| d2 | M+2 | 0.3 |
| d3 | M+3 | 1.0 |
| d4 | M+4 | 2.5 |
| d5 (Target) | M+5 | > 95.0 |
| d6+ | M+6 and higher | < 1.0 |
| Isotopic Enrichment (d5) | - | > 95% |
| Total Deuteration (d1-dn) | - | > 99% |
Table 1: Representative isotopic distribution for a high-purity batch of this compound. Values are illustrative and may vary by specific synthetic batch.
Conclusion
The synthesis and validation of this compound require robust chemical and analytical methodologies. While general H/D exchange protocols can produce highly deuterated fatty acids, the targeted synthesis of a specific d5 isotopologue demands specialized and controlled approaches. The ultimate quality and utility of the final product are confirmed through high-resolution mass spectrometry, which provides a detailed profile of the isotopic distribution. For researchers and drug developers, using a well-characterized internal standard like this compound is a fundamental requirement for generating reliable, high-quality quantitative data.
The Role of Octanoic Acid-d5 in Advancing Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern scientific inquiry, particularly within metabolomics, lipidomics, and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable for achieving accurate and reliable quantitative data. Among these, Octanoic acid-d5, a deuterated analog of the medium-chain fatty acid, has emerged as a critical tool. This technical guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key scientific workflows and pathways.
Core Applications of this compound
This compound serves two primary functions in scientific research: as an internal standard for mass spectrometry-based quantification and as a metabolic tracer to study lipid metabolism.[1][2] Its chemical properties, being nearly identical to its endogenous counterpart, allow it to navigate the complexities of sample preparation and analysis with high fidelity, thereby correcting for experimental variability.[3]
Internal Standard for Quantitative Analysis
The most prevalent use of this compound is as an internal standard in quantitative assays utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] By introducing a known quantity of this compound at the initial stage of sample preparation, any loss or variation during extraction, derivatization, and analysis can be accurately normalized.[2] This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative bioanalysis.[1]
Metabolic Tracer in Lipidomics and Metabolomics
As a stable isotope-labeled tracer, this compound allows researchers to track the metabolic fate of octanoic acid within biological systems.[3] This includes its absorption, distribution, and incorporation into complex lipids, as well as its entry into catabolic pathways such as β-oxidation.[4][5] Such tracer studies are pivotal in understanding the dynamics of fatty acid metabolism in both healthy and diseased states.[3]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data relevant to the use of this compound in scientific research, including typical performance characteristics when used as an internal standard and representative concentrations in biological matrices.
Table 1: Performance Characteristics of this compound as an Internal Standard in Mass Spectrometry-based Assays
| Parameter | Typical Value | Analytical Technique | Reference |
| Linearity (r²) | > 0.99 | LC-MS/MS | [6] |
| Precision (%RSD) | < 15% | LC-MS/MS | [6] |
| Accuracy (%Bias) | ± 15% | LC-MS/MS | [6] |
| Recovery | Consistent with analyte | GC-MS & LC-MS/MS | [7] |
Table 2: Representative Instrumental Parameters for Octanoic Acid Analysis using a Deuterated Internal Standard
| Parameter | GC-MS (as FAME derivative) | LC-MS/MS (direct analysis) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Carrier/Mobile Phase | Helium | Gradient of water and acetonitrile (B52724)/isopropanol with formic acid |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |
| MS Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| m/z for Octanoic Acid | Varies by derivative (e.g., FAME) | Precursor > Product (e.g., 143.1 > 143.1) |
| m/z for this compound | Varies by derivative and labeling pattern | Precursor > Product (e.g., 148.1 > 148.1) |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of techniques involving this compound. Below are representative protocols for GC-MS and LC-MS/MS analysis.
Protocol 1: Quantification of Total Fatty Acids by GC-MS
This protocol outlines the general steps for the analysis of total fatty acids in a biological sample, such as plasma, using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound solution in methanol.
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously to extract total lipids.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to saponify the fatty acid esters.
-
Acidify the solution and add a derivatization agent such as 14% boron trifluoride in methanol.
-
Heat the sample to convert the free fatty acids to their corresponding FAMEs.
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer and dry it before reconstitution in a suitable solvent for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to separate the FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the quantification of specific FAMEs and their deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas for the endogenous octanoic acid methyl ester and the this compound methyl ester.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of standards.
-
Determine the concentration of octanoic acid in the samples from the calibration curve.
Protocol 2: Quantification of Free Octanoic Acid by LC-MS/MS
This protocol describes the analysis of free (non-esterified) octanoic acid in a biological matrix.
1. Sample Preparation and Extraction:
-
To a plasma sample (e.g., 100 µL), add the this compound internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Instrumental Analysis:
-
LC System: A liquid chromatograph with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous octanoic acid and this compound.
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of octanoic acid in the samples using a calibration curve prepared in the same biological matrix.
Conclusion
This compound is a versatile and powerful tool in modern scientific research. Its application as an internal standard is fundamental to achieving accurate and reproducible quantification of fatty acids, a critical aspect for biomarker discovery and validation in drug development.[1][2] Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamic processes of lipid metabolism.[3] The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal absorption of octanoic, decanoic, and linoleic acids: effect of triglyceride structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Lynchpin of Accuracy: A Technical Guide to Octanoic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of drug development, metabolomics, and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), frequently coupled with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This in-depth technical guide delves into the fundamental principles and practical applications of using Octanoic acid-d5 as a stable isotope-labeled (SIL) internal standard to mitigate these variables and ensure the integrity of quantitative data.
The Core Principle: Normalization to a Constant
Quantitative analysis by mass spectrometry hinges on the principle that the instrument's response is proportional to the concentration of the analyte.[1] This relationship, however, can be skewed by numerous factors throughout the analytical workflow.[1] An internal standard (IS) is a compound of a known and constant concentration added to every sample, calibrator, and quality control (QC) sample at the outset of the analytical process.[1] Its primary role is to act as a reliable reference point, allowing for the normalization of the analyte's signal to correct for variations that occur from sample to sample.[1]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[2][3] In these standards, one or more atoms of the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2][4] This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while their physicochemical properties remain nearly identical.[2][4] This near-identical behavior is the cornerstone of their superior performance, as they are affected by experimental variations in the same manner as the analyte.[4]
Key sources of variability corrected by using this compound as an internal standard include:
-
Sample Preparation Losses: Analyte can be lost during various steps such as liquid-liquid extraction, solid-phase extraction, and solvent evaporation.[1][5]
-
Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the chromatograph can lead to proportional changes in the analyte signal.[1]
-
Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time due to factors like detector aging or changes in source conditions.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
This compound: Properties and Applications
This compound is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. The replacement of five hydrogen atoms with deuterium results in a mass increase of five daltons, providing a clear mass shift for detection by mass spectrometry while maintaining very similar chromatographic retention times and extraction efficiencies to the unlabeled octanoic acid.
Physicochemical Properties:
| Property | Octanoic Acid | Octanoic acid-d15 |
| Molecular Formula | C₈H₁₆O₂ | C₈HD₁₅O₂ |
| Molecular Weight | ~144.21 g/mol | ~159.30 g/mol |
| Melting Point | ~16.7 °C | ~16 °C |
| Boiling Point | ~239.7 °C | ~237 °C |
| Density | ~0.91 g/mL at 25 °C | ~1.005 g/mL at 25 °C |
(Note: Data for Octanoic acid-d15 is presented as a close analogue to this compound, illustrating the minimal impact of deuteration on bulk physical properties.[6][7][8])
This compound is primarily used as an internal standard for the quantification of octanoic acid in various biological matrices, including but not limited to:
-
Plasma and Serum
-
Tissues (e.g., brain, liver)
-
Cell Cultures
-
Food and Environmental Samples
Experimental Protocols
The successful implementation of this compound as an internal standard in a quantitative assay involves a systematic approach, from meticulous sample preparation to careful data analysis. Below are detailed methodologies for common analytical platforms.
Protocol 1: Quantification of Octanoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted for the analysis of free fatty acids in plasma.
1. Materials and Reagents:
-
Human plasma samples
-
Octanoic acid analytical standard
-
This compound internal standard
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve octanoic acid and this compound in methanol to prepare individual stock solutions.
-
Calibration Standards: Prepare a series of working solutions of octanoic acid by serial dilution of the stock solution. These will be used to spike a surrogate matrix (e.g., stripped serum or phosphate-buffered saline) to create calibration standards with concentrations ranging from approximately 0.05 to 50 µg/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
3. Sample Preparation (MTBE Extraction):
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample (except for blank matrix samples).
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis:
-
Integrate the peak areas for both octanoic acid and this compound.
-
Calculate the response ratio for each sample and standard by dividing the peak area of the analyte (octanoic acid) by the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the response ratio (y-axis) against the corresponding concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of octanoic acid in the unknown plasma samples by interpolating their response ratios from the calibration curve.
Protocol 2: Quantification of Total Octanoic Acid in Tissues by GC-MS
This protocol involves a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs).
1. Materials and Reagents:
-
Tissue samples (e.g., liver, brain)
-
This compound internal standard
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride-Methanol (BF₃-Methanol) reagent
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation and Derivatization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in an appropriate buffer.
-
To a known amount of tissue homogenate in a screw-capped glass tube, add a precise volume of the this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase (containing lipids) to a new glass tube.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF₃-Methanol reagent to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly and centrifuge briefly to separate the phases.
-
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Mass spectrometer operating in Electron Ionization (EI) mode
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of octanoic acid methyl ester and its deuterated counterpart.
4. Data Analysis: The data analysis follows the same principles as the LC-MS/MS method, using the ratio of the peak area of the analyte to the internal standard to construct a calibration curve and quantify the analyte in the samples.
Data Presentation
The use of this compound as an internal standard significantly enhances the quality of quantitative data. The following tables summarize typical performance characteristics from a validated bioanalytical method.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ± 20% | Meets criteria |
| Intra-day Precision (%CV) | < 15% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Accuracy (% Recovery) | 80 - 120% | 92 - 120% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 15% |
(Data compiled from representative validation reports.)
Table 2: Representative Quantitative Data for Octanoic Acid in Human Plasma
| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Calibration Std 1 | 15,234 | 250,112 | 0.061 | 0.1 |
| Calibration Std 2 | 78,910 | 255,432 | 0.309 | 0.5 |
| Calibration Std 3 | 155,678 | 249,876 | 0.623 | 1.0 |
| QC Low | 110,234 | 251,543 | 0.438 | 0.72 |
| QC High | 1,234,567 | 253,987 | 4.861 | 8.1 |
| Unknown Sample 1 | 345,678 | 252,111 | 1.371 | 2.28 |
| Unknown Sample 2 | 567,890 | 248,990 | 2.281 | 3.80 |
(This table presents illustrative data to demonstrate the calculation process.)
Mandatory Visualizations
Experimental workflow for fatty acid analysis.
Logical flow of quantification.
Fatty acids and insulin signaling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Power of Deuterium: A Technical Guide to Deuterated Fatty Acids in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, precision and clarity are paramount. The study of lipids, in all their structural and functional diversity, offers profound insights into cellular biology, disease pathogenesis, and therapeutic intervention. Among the sophisticated tools available to researchers, deuterated fatty acids have emerged as a uniquely powerful asset, serving a dual role as both precise metabolic tracers and potent therapeutic agents. This technical guide provides an in-depth exploration of the core applications of deuterated fatty acids in lipidomics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Core Applications of Deuterated Fatty Acids
Deuterated fatty acids are stable isotope-labeled lipids where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This subtle modification has two profound consequences that are harnessed in lipidomics research and drug development.[1]
First, their increased mass allows them to be used as metabolic tracers .[1] By introducing a known quantity of a deuterated fatty acid into a biological system, researchers can meticulously track its absorption, distribution, and metabolic fate through complex biological pathways using mass spectrometry.[1][2] This enables the quantification of fatty acid uptake, incorporation into complex lipids, and catabolism without the need for radioactive isotopes.[1][3]
Second, the strategic placement of deuterium at sites on polyunsaturated fatty acids (PUFAs) that are susceptible to oxidative damage can dramatically alter their chemical reactivity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the "kinetic isotope effect".[1] This increased bond strength makes deuterated PUFAs (D-PUFAs) significantly more resistant to attack by reactive oxygen species (ROS), effectively halting the destructive chain reaction of lipid peroxidation.[1][4] This has positioned D-PUFAs as a novel class of therapeutic agents for a range of diseases linked to oxidative stress.[1][5]
Quantitative Data Summary
The therapeutic potential of D-PUFAs has been demonstrated in various preclinical models, with significant reductions in markers of oxidative stress and improvements in disease-related phenotypes. The following tables summarize key quantitative findings from these studies.
Table 1: Reduction of Lipid Peroxidation Markers by D-PUFA Treatment
| Disease Model | Tissue | Marker | Reduction vs. Control (H-PUFA) | Reference |
| APOE3-Leiden.CETP Mice (Atherosclerosis) | Hepatic | F2-isoprostanes | ~80% | [6] |
| APOE3-Leiden.CETP Mice (Atherosclerosis) | Plasma | F2-isoprostanes | ~80% | [6] |
| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Cortex | F2-isoprostanes | ~55% | [7] |
| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Hippocampus | F2-isoprostanes | ~55% | [7] |
| APP/PS1 Mutant Mice (Alzheimer's Disease) | Brain | F2 isoprostanes and neuroprostanes | Reduced concentrations | [8] |
Table 2: Effects of D-PUFA Treatment on Disease Phenotypes
| Disease Model | Key Finding | Quantitative Effect | Reference |
| APOE3-Leiden.CETP Mice (Atherosclerosis) | Reduced Atherosclerotic Lesion Area | -26% | [6] |
| APOE3-Leiden.CETP Mice (Atherosclerosis) | Reduced Plasma Total Cholesterol | ~25% | [6] |
| Aldh2-/- Mice (Sporadic Alzheimer's Disease) | Improved Cognitive Performance | Reset to wildtype levels | [7] |
| APP/PS1 Mutant Mice (Alzheimer's Disease) | Reduced Hippocampal Aβ40 and Aβ38 | Significantly lower | [8] |
Key Experimental Protocols
Accurate and reproducible data in lipidomics studies using deuterated fatty acids rely on meticulous experimental execution. The following sections provide detailed methodologies for key experimental procedures.
Protocol 1: Lipid Extraction from Biological Samples
The first step in analyzing fatty acids from biological matrices is the extraction of lipids. The two most common methods are the Folch and Bligh & Dyer procedures.[9]
A. Folch Method [9]
This method is suitable for extracting lipids from tissues using a chloroform (B151607):methanol (B129727) mixture.[9]
-
Homogenization: Homogenize the tissue sample with 20 volumes of chloroform:methanol (2:1, v/v).[9]
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution to the homogenate.[10]
-
Washing: Add 0.2 volumes of 0.9% NaCl solution and vortex for 30 seconds.[10]
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.[10]
-
Collection: Carefully transfer the lower organic phase, which contains the lipids, to a new glass tube.[10]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]
B. Bligh & Dyer Method [9]
This technique is well-suited for samples with a higher water content.[9]
-
Homogenization: Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution.
-
Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation. Vortex thoroughly.
-
Centrifugation: Centrifuge to clarify the two phases.
-
Collection: Aspirate the lower chloroform layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Protocol 2: Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[9]
-
Derivatization to FAMEs: [10]
-
Add 1 mL of 14% BF₃-Methanol reagent to the dried lipid extract.[10]
-
Cap the tube tightly and heat at 100°C for 30 minutes.[10]
-
Cool the tube to room temperature.[10]
-
Add 1 mL of water and 2 mL of hexane (B92381).[10]
-
Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.[10]
-
Transfer the upper hexane layer containing the FAMEs to a new tube.[10]
-
-
GC-MS Analysis: [10]
-
Column: Use a suitable capillary column (e.g., DB-225ms).
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.[10]
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes and their deuterated internal standards.[10]
-
-
Quantification: [10]
-
Construct a calibration curve by analyzing standards containing known concentrations of unlabeled fatty acids and a constant concentration of the deuterated internal standards.[10]
-
Plot the ratio of the peak area of the analyte to the peak area of its corresponding internal standard against the analyte concentration.[10]
-
Protocol 3: Analysis of Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[9]
-
Sample Preparation (for free fatty acids): [10]
-
Protein Precipitation: To the sample (e.g., plasma), add cold methanol containing the deuterated internal standard mix. Vortex to precipitate proteins.
-
Liquid-Liquid Extraction: Add a non-polar solvent like methyl-tert-butyl ether (MTBE), vortex, and incubate. Add water to induce phase separation. Centrifuge and collect the upper organic layer.
-
Dry-down and Reconstitution: Evaporate the solvent and reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).[11]
-
-
LC-MS/MS Analysis: [9]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[9]
-
Mobile Phase: A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[9]
-
Detection: Electrospray ionization (ESI) in negative mode is commonly used, with detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
-
Quantification: [11]
-
Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard.[11] A calibration curve is used for absolute quantification.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Lipid Peroxidation and the Protective Effect of D-PUFAs
General Experimental Workflow for Fatty Acid Analysis
Signaling Pathway: D-PUFAs and Ferroptosis
Conclusion
Deuterated fatty acids are a versatile and indispensable tool in modern lipidomics. As stable isotope tracers, they provide a safe and precise means to quantify the dynamics of lipid metabolism in vivo.[1] As therapeutic agents, their ability to inhibit lipid peroxidation through the kinetic isotope effect offers a novel, non-antioxidant-based strategy to combat a wide array of diseases driven by oxidative stress.[1][5] The methodologies and data presented in this guide underscore the significant impact of deuterated fatty acids in advancing our understanding of lipid biology and in the development of new therapeutic paradigms for challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 5. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide: Utilizing Octanoic Acid-d5 for the Study of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Octanoic Acid in Metabolic Research
Octanoic acid (C8:0), also known as caprylic acid, is a medium-chain fatty acid (MCFA) that serves as an important energy substrate and signaling molecule.[1][2] Unlike long-chain fatty acids, MCFAs are rapidly absorbed from the gut and transported directly to the liver via the portal vein, where they are preferentially oxidized for energy.[3][4] This unique metabolic profile makes them a subject of intense research in areas ranging from ketogenic diets and neurological disorders to metabolic diseases like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][5][6]
To accurately trace and quantify the metabolic fate of octanoic acid in complex biological systems, stable isotope-labeled tracers are indispensable tools. Octanoic acid-d5 is a deuterated analog of octanoic acid, where five hydrogen atoms have been replaced with deuterium.[7] This isotopic labeling renders the molecule heavier than its endogenous counterpart without significantly altering its biological behavior.[8] This key feature allows researchers to:
-
Trace Metabolic Pathways: Meticulously track the absorption, distribution, and transformation of octanoic acid through various metabolic pathways using mass spectrometry.[9]
-
Quantify Metabolic Flux: Determine the rate of fatty acid oxidation, conversion to other metabolites, and incorporation into complex lipids.[10]
-
Serve as an Internal Standard: Act as a precise internal standard for the accurate quantification of endogenous octanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][11]
This guide provides a comprehensive overview of the core applications of this compound, detailing key metabolic pathways, experimental protocols, and data interpretation.
Core Metabolic Pathways of Octanoic Acid
Upon ingestion, triglycerides containing octanoic acid are hydrolyzed, and the free fatty acids are absorbed by enterocytes.[4] From there, they are transported to the liver. The primary metabolic fate of octanoic acid is mitochondrial β-oxidation.
Key Metabolic Steps:
-
Mitochondrial Uptake: Unlike long-chain fatty acids, MCFAs like octanoic acid can cross the inner mitochondrial membrane without the need for the carnitine shuttle system.[1]
-
Activation: Inside the mitochondrial matrix, octanoic acid is activated to its thioester derivative, octanoyl-CoA, by the enzyme medium-chain acyl-CoA synthetase.
-
β-Oxidation: Octanoyl-CoA undergoes a cyclical series of four enzymatic reactions, collectively known as β-oxidation. In each cycle, the fatty acyl-CoA chain is shortened by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[12] The process is initiated by medium-chain acyl-CoA dehydrogenase (MCAD).[3]
-
Energy Production: The generated acetyl-CoA enters the tricarboxylic acid (TCA) cycle to produce ATP.[12] The FADH₂ and NADH molecules donate their electrons to the electron transport chain, driving further ATP synthesis.
-
Ketogenesis: Under conditions of high fatty acid oxidation, such as fasting or a ketogenic diet, the hepatic production of acetyl-CoA can exceed the capacity of the TCA cycle. The excess acetyl-CoA is shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate).[4][5] These ketone bodies can be exported from the liver and used as an alternative energy source by extrahepatic tissues like the brain.[3][5]
Experimental Design and Protocols
Utilizing this compound as a metabolic tracer requires careful experimental design, sample preparation, and sensitive analytical techniques.
General Experimental Workflow
The typical workflow for an in vivo study involves administering a known quantity of this compound to the subject and then collecting biological samples over a time course to measure the appearance of the labeled parent compound and its metabolites.
Detailed Protocol: Quantification of this compound and Metabolites in Plasma
This protocol provides a standard method for extracting and quantifying free fatty acids from plasma using GC-MS, adapted from established methodologies.[13]
Materials:
-
Plasma samples collected in EDTA or heparin tubes.
-
This compound (as the tracer administered) and other deuterated internal standards (e.g., palmitic acid-d3 for recovery control).
-
Solvents: Methanol (B129727), iso-octane, acetonitrile (B52724) (all HPLC grade).
-
Reagents: 1N Hydrochloric Acid (HCl), 1% Pentafluorobenzyl (PFB) bromide in acetonitrile, 1% Diisopropylethylamine (DIPEA) in acetonitrile.
-
Glass tubes (16x125 mm and 10x75 mm), centrifuge, vacuum concentrator (SpeedVac).
Procedure:
-
Sample Preparation:
-
To a 16x125 mm glass tube, add 0.5 mL of plasma.
-
Add 1.0 mL of methanol to precipitate proteins and lyse cells.
-
Add a known amount of a different deuterated internal standard (e.g., 25 µL of a 1 ng/µL palmitic acid-d3 solution) to normalize for extraction efficiency.
-
Acidify the mixture to a final concentration of ~25 mM with 1N HCl to ensure all fatty acids are in their protonated form.[13]
-
-
Lipid Extraction:
-
Add 2.0 mL of iso-octane to the tube.
-
Vortex vigorously for 1 minute to mix the phases.
-
Centrifuge at 3000 x g for 2 minutes to separate the layers.[13]
-
Carefully transfer the upper organic layer (iso-octane) to a clean 10x75 mm glass tube.
-
Repeat the extraction step on the remaining aqueous layer with another 2.0 mL of iso-octane and pool the organic layers.
-
-
Drying and Derivatization (for GC-MS):
-
Evaporate the pooled iso-octane extracts to dryness under vacuum using a SpeedVac.
-
To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[13] This reaction converts the fatty acids to their PFB esters, which are more volatile and suitable for GC analysis.
-
Cap the tube, vortex, and let it stand at room temperature for 20 minutes to complete the reaction.[13]
-
Dry the sample again under vacuum.
-
Reconstitute the derivatized fatty acids in 50 µL of iso-octane for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).
-
Injection: 1-2 µL of the reconstituted sample.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is often used for PFB esters as it provides high sensitivity.
-
Detection: Use Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) for endogenous octanoic acid, this compound, and their metabolites.
-
Data Presentation and Interpretation
The primary output from a tracer study is quantitative data on the concentration of the labeled compound and its metabolites over time. This data can be used to determine key pharmacokinetic and metabolic parameters.
Quantitative Data Summary
The following tables present representative data that could be obtained from an in vivo study in rodents following oral administration of this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Unit | Description |
| Cₘₐₓ | 2.5 | µM | Maximum observed plasma concentration.[14] |
| Tₘₐₓ | 1.0 | hour | Time at which Cₘₐₓ is observed. |
| AUC (0-t) | 8.5 | µM*hr | Area under the concentration-time curve. |
| T₁/₂ | 2.2 | hours | Elimination half-life. |
Table 2: Representative Tissue Distribution of this compound and a Key Metabolite (β-hydroxybutyrate-d(x)) at Tₘₐₓ
| Tissue | This compound Conc. (nmol/g) | β-hydroxybutyrate-d(x) Conc. (nmol/g) |
| Liver | 15.2 | 55.8 |
| Brain | 1.8 | 12.5 |
| Adipose (Visceral) | 4.5 | 2.1 |
| Skeletal Muscle | 3.1 | 8.9 |
Note: The data in these tables are for illustrative purposes and are synthesized based on principles of fatty acid metabolism. Actual values will vary based on the specific experimental conditions.
Conclusion
This compound is a powerful and versatile tool for researchers in metabolism, nutrition, and drug development. As a stable isotope tracer, it enables the precise and safe quantification of metabolic fluxes in vivo, providing critical insights into the dynamics of medium-chain fatty acid metabolism.[9][14] Its use in conjunction with modern mass spectrometry techniques allows for detailed characterization of how octanoic acid is absorbed, distributed to tissues, and utilized for energy or converted into other critical biomolecules. The methodologies outlined in this guide provide a robust framework for designing and executing studies to unravel the complex roles of MCFAs in health and disease.
References
- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sourcing and Application of Octanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability of Octanoic acid-d5, a deuterated stable isotope of octanoic acid. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It includes a summary of commercial suppliers, available product specifications, and detailed experimental protocols for its application in mass spectrometry and metabolic research.
Commercial Availability and Specifications
This compound is a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart and as a tracer in metabolic studies. Several chemical suppliers offer this compound and its more heavily deuterated analogue, Octanoic acid-d15. The selection of a suitable supplier often depends on the required isotopic purity, chemical purity, available formats, and cost.
Below is a summary of commercially available this compound and related deuterated octanoic acid products. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.
Table 1: Commercial Suppliers of Deuterated Octanoic Acid
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Quantities |
| aromaLAB | This compound | 95% min. | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
| Fisher Scientific (CDN Isotopes) | Octanoic-7,7,8,8,8-d5 Acid | Not specified | Not specified | 0.25 g |
| Pharmaffiliates | This compound | Not specified | "Highly pure" | Inquire for details |
| MedchemExpress | This compound | Not specified | Not specified | Inquire for details |
| ResolveMass Laboratories Inc. | Octanoic-d15-acid | ≥98 atom % D | Not specified | 1 g |
| FB Reagents | Octanoic acid-d15 | 99% | Not specified | 5 mg - 1 g |
| Sigma-Aldrich | Octanoic-d15 acid | ≥98 atom % D | ≥99% (CP) | 25 mg |
| Cayman Chemical | Octanoic Acid-d15 | ≥99% deuterated forms (d1-d15) | Not specified | Inquire for details |
| Cambridge Isotope Laboratories, Inc. | Octanoic acid-D₁₅ | 98% | 98% | 1 g |
Experimental Protocols
The utility of this compound is demonstrated in its application in various analytical and metabolic research protocols. The following sections provide detailed methodologies for its use as an internal standard in GC-MS and LC-MS analysis, as well as its application in metabolic tracing studies.
Use of this compound as an Internal Standard for GC-MS Analysis
Deuterated internal standards are crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[1][2]
Objective: To quantify the concentration of endogenous octanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma)
-
This compound solution of a known concentration
-
Solvents for extraction (e.g., methanol (B129727), iso-octane)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide (PFB-Br))
-
GC-MS system
Protocol:
-
Sample Preparation:
-
To 100 µL of the plasma sample, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[3]
-
Vortex the sample thoroughly.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of iso-octane to the sample, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.[3]
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step to ensure complete recovery.
-
-
Derivatization:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
To the dried residue, add 25 µL of a 1% solution of PFB-Br in acetonitrile (B52724) and 25 µL of a 1% solution of diisopropylethylamine in acetonitrile.[3]
-
Incubate at room temperature for 20 minutes to allow for the derivatization of the carboxylic acid to its PFB ester.[3]
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable volume of iso-octane (e.g., 50 µL).
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ionization Mode: Negative Ion Chemical Ionization (NICI)
-
Monitor the appropriate ions for the PFB esters of both endogenous octanoic acid and this compound.
-
-
-
Quantification:
-
Create a calibration curve by analyzing standards containing known concentrations of unlabeled octanoic acid and a fixed concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of octanoic acid in the samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Tracing with this compound
Stable isotope tracers are invaluable for elucidating metabolic pathways in vivo and in vitro.[5][6][7][8]
Objective: To trace the metabolic fate of octanoic acid in a cell culture model.
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the standard culture medium with a medium supplemented with a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled fatty acid.
-
Quench the metabolism by adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.
-
Extract the lipids and other metabolites using a suitable method, such as the Bligh-Dyer or Folch extraction, which typically involves a mixture of chloroform, methanol, and water.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile).
-
Centrifuge the sample to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phases: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the target metabolites.
-
Use targeted methods (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify the incorporation of the deuterium (B1214612) label into downstream metabolites of octanoic acid, such as other fatty acids, acylcarnitines, or complex lipids.
-
-
-
Data Analysis:
-
Analyze the mass spectra to determine the isotopic enrichment in the downstream metabolites. This is achieved by measuring the relative abundance of the different mass isotopologues (molecules with different numbers of deuterium atoms).
-
The pattern of deuterium incorporation will provide insights into the metabolic pathways through which octanoic acid is processed.
-
Visualizing Workflows
To further clarify the processes involved in utilizing deuterated octanoic acid, the following diagrams, generated using the DOT language, illustrate key workflows.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Octanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, such as Octanoic acid-d5, are increasingly pivotal in modern research and pharmaceutical development. The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. This phenomenon, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offers a powerful tool to enhance the pharmacokinetic and safety profiles of drug candidates. This in-depth guide provides a comprehensive overview of the safety, handling, and metabolic considerations for deuterated compounds, with a specific focus on this compound, tailored for professionals in research and drug development.
Core Safety and Handling Principles
While deuterium itself is non-toxic and non-radioactive, the fundamental principle of handling deuterated compounds is that their overall safety profile is dictated by the parent molecule.[1] Therefore, all standard safety precautions for the non-deuterated analogue, octanoic acid, must be strictly followed. The primary additional considerations for deuterated compounds revolve around preserving their isotopic purity, which is crucial for the validity of experimental results and the efficacy of deuterated therapeutics.
General Handling
Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling any chemical. For deuterated compounds, meticulous handling is paramount to prevent isotopic dilution.
Key Handling Considerations:
-
Hygroscopicity and Isotopic Exchange: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere. This can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the compound. To mitigate this, it is crucial to handle these compounds under a dry, inert atmosphere, such as nitrogen or argon, or within a glove box. Containers should be allowed to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Choice: When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.
-
Light Sensitivity: Some deuterated compounds may be sensitive to light and susceptible to photolytic degradation. These should be stored in amber vials or in the dark.[1]
Storage and Disposal
Proper storage is essential to maintain the integrity of deuterated compounds. For disposal, the protocols for the non-deuterated parent compound should be followed, in accordance with local regulations.
Storage Recommendations:
-
Solid Form: Store solids in tightly sealed containers under an inert atmosphere (argon or nitrogen is recommended) and in a desiccator to minimize exposure to moisture.[1]
-
Solutions: Store solutions in tightly sealed vials at the recommended temperature (often 2-8°C or -20°C) and protected from light.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Disposal:
-
Waste containing deuterated compounds should be treated as chemical waste, following the disposal guidelines for the non-deuterated form.
-
For octanoic acid, which is a corrosive liquid, waste should be neutralized if necessary and disposed of according to institutional and local environmental regulations. Small quantities of non-hazardous, water-soluble materials may be suitable for sewer disposal with copious amounts of water, but this should be verified with local safety guidelines.
Quantitative Data: Physical and Toxicological Properties
Table 1: Physical and Chemical Properties of Octanoic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | - |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Mild, rancid | [2] |
| Boiling Point | 237 °C (459 °F) | [2] |
| Melting Point | 16 °C (61 °F) | [2] |
| Flash Point | 110 °C (230 °F) (closed cup) | [3] |
| Density | 0.91 g/mL at 25 °C | - |
| Water Solubility | 0.68 g/L at 20 °C |
Table 2: Toxicological Data for Octanoic Acid (Non-deuterated)
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 10080 mg/kg | Rat | [3] |
| Skin Corrosion/Irritation | Corrosive | Rabbit | |
| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | |
| Carcinogenicity | Not listed as a carcinogen | - | |
| Mutagenicity | Not available | - | [3] |
| Teratogenicity | Not available | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stock solution of this compound with high isotopic and chemical purity.
Materials:
-
This compound (solid or neat oil)
-
Anhydrous deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or fume hood with inert gas line
-
Volumetric flasks (oven-dried)
-
Gas-tight syringes
-
Amber glass vials with PTFE-lined caps
Methodology:
-
Environment Preparation: Perform all manipulations under a dry, inert atmosphere (glove box or fume hood with a steady stream of argon or nitrogen).
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled to room temperature in a desiccator before use.
-
Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the inert atmosphere for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound directly into a pre-weighed, oven-dried volumetric flask.
-
Dissolution: Using a gas-tight syringe, add a portion of the anhydrous deuterated solvent to the volumetric flask. Gently swirl the flask to dissolve the compound completely.
-
Dilution to Volume: Carefully add the anhydrous deuterated solvent to the flask until the solution reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to amber glass vials, purge the headspace with inert gas, and seal tightly with PTFE-lined caps. Store at the recommended temperature (e.g., -20°C).
Visualizations
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of deuterated compounds.
Metabolic Pathway of Octanoic Acid
Caption: A simplified diagram of the primary metabolic fate of octanoic acid.
References
Octanoic Acid-d5: A Versatile Tool in Drug Development Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pursuit of enhanced pharmacokinetic profiles and a deeper understanding of metabolic pathways is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor. Among these, octanoic acid-d5, a deuterated form of the eight-carbon saturated fatty acid, offers significant advantages for researchers. The substitution of five hydrogen atoms with deuterium (B1214612) provides a unique analytical signature and can influence metabolic stability, making it a valuable asset in pharmacokinetic studies, metabolic research, and as an internal standard for bioanalytical assays. This guide provides a comprehensive overview of the applications of this compound in drug development, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The "Kinetic Isotope Effect": A Key Advantage of Deuteration
The utility of this compound in drug development is fundamentally linked to the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This can lead to a decreased rate of metabolism, potentially improving a drug candidate's half-life and metabolic profile. While octanoic acid itself is a naturally occurring fatty acid, the principles of deuteration observed with drug molecules can be applied to understand its behavior as a tracer and its influence on metabolic processes.
Applications of this compound in Drug Development
The unique properties of this compound lend it to several critical applications in the drug development pipeline:
-
Internal Standard for Bioanalytical Methods: Due to its chemical similarity to endogenous octanoic acid and other fatty acids, this compound is an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its distinct mass allows for precise differentiation from the non-labeled analyte, correcting for variations in sample preparation and instrument response.
-
Metabolic Pathway Elucidation: By tracing the incorporation of the deuterium label into various downstream metabolites, researchers can quantitatively assess the flux through specific metabolic pathways, such as fatty acid oxidation and lipid synthesis.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of non-deuterated octanoic acid in rats, which serves as a reference for studies involving its deuterated analog.
Table 1: Pharmacokinetic Parameters of Octanoic Acid in Female Sprague-Dawley Rats
| Parameter | Value (at 50 mg/kg dose) | Reference |
| Total Body Clearance (Cl) | Dose-dependent, decreases with increasing dose | [1] |
| Apparent Volume of Distribution (Vd) | Dose-dependent | [1] |
| Urinary Excretion | Not excreted as base-labile conjugates | [1] |
| Enterohepatic Recirculation | Not observed | [1] |
Note: This data is for non-deuterated octanoic acid and is provided as a baseline. The kinetic isotope effect would be expected to alter these parameters for this compound, likely resulting in a lower clearance.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is a standard method to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Control compounds (e.g., a known stable compound and a known labile compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C.
-
Initiation of Reaction: Add this compound (final concentration typically 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Quantification of an Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the accurate quantification of a target analyte (e.g., a drug candidate) in a biological matrix.
Materials:
-
Plasma samples containing the analyte
-
This compound (as internal standard, IS)
-
Analyte reference standard
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of this compound working solution.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot onto the LC-MS/MS system.
-
Separate the analyte and IS from other matrix components using a suitable gradient on the C18 column.
-
Detect the analyte and IS using multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Caption: Bioanalytical sample preparation workflow.
Signaling Pathways
Octanoic acid is known to influence several cellular signaling pathways. As this compound is structurally and functionally very similar, it is expected to have similar biological effects, making it a useful tool to probe these pathways.
Akt-mTOR Pathway
Octanoic acid has been shown to promote the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and metabolism.[2] This pathway is often dysregulated in diseases such as cancer and metabolic syndrome.
Caption: Octanoic acid's influence on the Akt-mTOR pathway.
Branched-Chain Amino Acid (BCAA) Catabolism
Studies have indicated that octanoic acid can promote the catabolism of BCAAs by activating the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[3] This has implications for metabolic diseases where BCAA metabolism is altered.
Caption: Regulation of BCAA catabolism by octanoic acid.
Conclusion
This compound is a powerful and versatile tool in the drug development researcher's arsenal. Its utility as a stable isotope tracer for pharmacokinetic and metabolic studies, combined with its ideal properties as an internal standard for sensitive bioanalytical methods, makes it invaluable for generating high-quality, reproducible data. The insights gained from using this compound can help to de-risk drug candidates early in development, optimize their metabolic profiles, and provide a deeper understanding of their interaction with key biological pathways. As analytical technologies continue to advance, the applications of deuterated compounds like this compound are set to expand, further enabling the development of safer and more effective medicines.
References
- 1. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octanoic acid promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for GC-MS Fatty Acid Analysis Using Octanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a highly specific, sensitive, and reproducible analytical technique for the quantification of fatty acids. Due to their low volatility, fatty acids require a derivatization step, most commonly to fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1] Accurate quantification of fatty acids in biological matrices is essential for metabolic studies, biomarker discovery, and drug development. The use of stable isotope-labeled internal standards, such as octanoic acid-d5, is critical for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
This document provides a detailed protocol for the extraction, derivatization, and quantification of fatty acids from biological samples using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of fatty acids is depicted in the following diagram.
Caption: Workflow for fatty acid analysis using GC-MS.
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride in methanol (14% BF3-MeOH)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glassware with PTFE-lined caps
Sample Preparation and Lipid Extraction
-
To 100 µL of plasma (or an equivalent amount of tissue homogenate or cell pellet) in a glass tube, add a known amount of the this compound internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic layer (chloroform phase) containing the lipids to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol.[3]
-
Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[4]
-
Cool the tube to room temperature.
FAME Extraction
-
Add 1 mL of hexane and 1 mL of deionized water to the cooled reaction tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).
GC-MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp 1 | 10°C/min to 180°C |
| Ramp 2 | 5°C/min to 240°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The mass spectrometer should be set to monitor characteristic ions for the FAMEs of interest and the this compound internal standard. The characteristic ions for saturated FAMEs include the molecular ion (M+), [M-31]+ (loss of a methoxy (B1213986) group), and fragments at m/z 74 and 87.[5][6] For methyl octanoate-d5, the masses of these ions will be shifted by +5 amu.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Methyl Octanoate-d5 | 163 | 92 |
| Methyl Laurate (C12:0) | 214 | 74 |
| Methyl Myristate (C14:0) | 242 | 74 |
| Methyl Palmitate (C16:0) | 270 | 74 |
| Methyl Stearate (C18:0) | 298 | 74 |
| Methyl Oleate (C18:1) | 296 | 264 |
| Methyl Linoleate (C18:2) | 294 | 67 |
| Methyl Arachidonate (C20:4) | 318 | 79 |
Note: These are representative ions. It is recommended to confirm the mass spectra of standards on your instrument.
Data Presentation and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve should be prepared using a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the internal standard.
Calibration Curve Data
| Analyte | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| Palmitic Acid | 1 | 0.12 |
| 5 | 0.61 | |
| 10 | 1.23 | |
| 25 | 3.05 | |
| 50 | 6.15 | |
| 100 | 12.28 | |
| Stearic Acid | 1 | 0.11 |
| 5 | 0.56 | |
| 10 | 1.15 | |
| 25 | 2.85 | |
| 50 | 5.72 | |
| 100 | 11.45 |
Sample Quantification Data
| Sample ID | Analyte | Retention Time (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Plasma 1 | Palmitic Acid | 12.5 | 456789 | 123456 | 3.70 | 30.1 |
| Stearic Acid | 14.2 | 234567 | 123456 | 1.90 | 16.6 | |
| Plasma 2 | Palmitic Acid | 12.5 | 567890 | 124567 | 4.56 | 37.1 |
| Stearic Acid | 14.2 | 289012 | 124567 | 2.32 | 20.3 |
Conclusion
This protocol provides a comprehensive and detailed method for the accurate quantification of fatty acids in biological samples using GC-MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and achieving reliable results. This method is applicable to a wide range of research and development applications where precise fatty acid profiling is required.
References
Application Note: Quantification of Octanoic Acid in Biological Matrices using LC-MS/MS with an Octanoic acid-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and metabolic processes. Accurate quantification of octanoic acid in biological matrices is crucial for research in areas such as metabolic disorders, drug development, and nutritional science. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of endogenous compounds. The use of a stable isotope-labeled internal standard, such as octanoic acid-d5, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of octanoic acid in biological samples using this compound as an internal standard.
Experimental Workflow
The overall workflow for the quantification of octanoic acid involves sample preparation, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard is critical for accurate quantification.[1]
Experimental Protocols
Materials and Reagents
-
Octanoic Acid (≥99.5% purity)
-
This compound
-
LC-MS grade acetonitrile (B52724), methanol, water, and formic acid
-
Biological matrix (e.g., human serum, plasma)
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction. The choice of method may depend on the sample matrix and desired level of cleanliness.
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples like plasma and serum.[2][3][4]
-
Spiking: To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent.[5][6]
-
Spiking: To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.
-
Extraction: Add 500 µL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Development
The following are typical starting conditions for LC-MS/MS method development. Optimization will be required for specific instrumentation and applications.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate octanoic acid from other matrix components. An example gradient is:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the analysis of fatty acids.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for optimal sensitivity and selectivity. The precursor-to-product ion transitions for octanoic acid and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer.
Determining MRM Transitions
For octanoic acid (molecular weight: 144.21 g/mol ), the expected precursor ion in negative ESI mode is [M-H]⁻ at m/z 143.2. For this compound, the precursor ion will be at a higher m/z, typically around 148.2, depending on the positions of the deuterium (B1214612) atoms. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octanoic Acid | 143.2 | To be determined | To be determined |
| This compound | 148.2 | To be determined | To be determined |
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| Octanoic Acid | 1 - 1000 | > 0.99 |
Table 3: Method Validation - Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LQC | 5 | Value | Value | Value |
| MQC | 50 | Value | Value | Value |
| HQC | 500 | Value | Value | Value |
Note: The values in the tables are representative and should be replaced with experimental data.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and reliable LC-MS/MS method for the quantification of octanoic acid in biological matrices using this compound as an internal standard. The detailed protocols for sample preparation and the systematic approach to method development will enable researchers to obtain high-quality quantitative data for their studies. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring the accuracy and precision of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis. | Semantic Scholar [semanticscholar.org]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Sample Preparation for the Quantitative Analysis of Octanoic Acid-d5 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Octanoic acid, a medium-chain fatty acid, is integral to various metabolic processes, including energy metabolism and lipid biosynthesis.[1] In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for accuracy and precision, correcting for variability during sample processing and analysis.[1] Octanoic acid-d5, a deuterated analog, serves as an ideal internal standard for the quantification of endogenous octanoic acid. Its chemical similarity ensures it behaves almost identically to the analyte during extraction, derivatization, and chromatographic separation, thus accounting for matrix effects and procedural losses.[1]
The primary challenge in quantifying fatty acids in biological matrices (e.g., plasma, serum, tissue homogenates) is the presence of interfering substances like proteins and phospholipids.[2] These components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[3][4] Therefore, robust and efficient sample preparation is critical. This application note details and compares three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantification of this compound and its endogenous counterpart.
Experimental Protocols
The addition of the deuterated internal standard, this compound, should occur at the very beginning of the sample preparation process to ensure it accounts for variability throughout the entire workflow.[1]
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples by adding a precipitating agent, typically a water-miscible organic solvent or an acid.[5][6] While fast and cost-effective, it is the most prone to residual matrix effects from co-extracted components like phospholipids.[2][7]
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Precipitation: Add 400 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid (a 4:1 ratio of solvent to sample).[5][8]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). It provides a cleaner extract than PPT by removing more interferences.[10]
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a glass screw-cap tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Acidification: Add 10 µL of an acid (e.g., 1N HCl) to protonate the octanoic acid, increasing its solubility in the organic phase.
-
Extraction Solvent Addition: Add 600 µL of an extraction solvent mixture, such as diethyl ether:hexane (1:1, v/v).[11]
-
Extraction: Cap the tube and vortex vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample cleanup method that separates analytes from a complex matrix by partitioning them between a solid stationary phase and a liquid mobile phase. It typically yields the cleanest extracts, significantly reducing matrix effects.[7][12]
Protocol (using a mixed-mode or polymer-based cartridge):
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Dilute the sample with 400 µL of 2% formic acid in water.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the sample in 100 µL of the mobile phase.
Data Presentation
Comparison of Sample Preparation Techniques
The choice of technique depends on the required sensitivity, throughput, and degree of sample cleanliness needed for the assay.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Sample Cleanliness | Low | Medium | High | [7] |
| Matrix Effect | High | Medium | Low | [2],[7],[3] |
| Recovery | Variable (potential loss due to co-precipitation) | Good to High (solvent dependent) | High and Reproducible | [12],[13] |
| Throughput | High | Medium | Medium (can be automated) | [5] |
| Cost per Sample | Low | Low to Medium | High | [5] |
| Protocol Simplicity | High | Medium | Low to Medium | [5] |
Example LC-MS/MS Parameters for Octanoic Acid Analysis
The following are typical starting parameters for LC-MS/MS analysis, which should be optimized for the specific instrument used.
| Parameter | Setting | Reference(s) |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [8] |
| Flow Rate | 0.3 mL/min | [15] |
| Column Temperature | 40°C | [16] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [17] |
| MRM Transition (Octanoic Acid) | Q1: 143.1 m/z -> Q3: 143.1 m/z (quantifier) or 99.1 m/z (qualifier) | |
| MRM Transition (this compound) | Q1: 148.1 m/z -> Q3: 148.1 m/z (quantifier) or 103.1 m/z (qualifier) |
Visualizations
Caption: Experimental workflow for fatty acid quantification.[1]
Caption: Logical comparison of primary sample preparation methods.
Caption: Metabolic fate of Octanoic Acid via β-oxidation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. droracle.ai [droracle.ai]
- 5. agilent.com [agilent.com]
- 6. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Quantification of Medium-Chain Fatty Acids in Biological Matrices Using Octanoic acid-d5 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medium-chain fatty acids (MCFAs), carboxylic acids with aliphatic tails of 6 to 12 carbons, are significant analytes in clinical and research settings. They play crucial roles in energy metabolism, and their levels can be indicative of various metabolic states and diseases. Accurate quantification of MCFAs in biological matrices such as plasma and serum is essential for understanding their physiological and pathological roles.
This document outlines a detailed protocol for the quantification of medium-chain fatty acids using a stable isotope-labeled internal standard, Octanoic acid-d5. The use of a deuterated internal standard is a robust method in mass spectrometry-based quantification, as it effectively corrects for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2][3][4][5] This application note provides protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with typical method validation data.
Principle of the Method
The quantification of MCFAs is achieved by spiking a known amount of this compound into the biological sample. This compound is chemically and physically similar to the endogenous MCFAs, ensuring that it behaves similarly during extraction, derivatization (for GC-MS), and ionization.[4] By comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve, the concentration of the analyte in the original sample can be accurately determined.
For GC-MS analysis, a derivatization step is necessary to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[6][7] LC-MS/MS analysis can often be performed without derivatization, which simplifies the sample preparation process.[8][9]
Experimental Protocols
Materials and Reagents
-
Standards: Hexanoic acid (C6:0), Heptanoic acid (C7:0), Octanoic acid (C8:0), Nonanoic acid (C9:0), Decanoic acid (C10:0), Dodecanoic acid (C12:0).
-
Internal Standard: this compound.
-
Solvents: Methanol, Acetonitrile (B52724), Iso-octane, Chloroform, Diethyl ether (all HPLC or GC grade).
-
Reagents for GC-MS derivatization: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v).
-
Other Reagents: Formic acid, Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663).
-
Biological Matrix: Human plasma or serum.
Sample Preparation
3.2.1. Plasma/Serum Collection and Storage: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate plasma. Serum is obtained by allowing blood to clot before centrifugation. Store plasma or serum samples at -80°C until analysis.
3.2.2. Extraction of MCFAs:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 100 µL of plasma or serum.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
For Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
For Liquid-Liquid Extraction (LLE): Add 1 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex for 1 minute. Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 3,000 x g for 5 minutes to separate the phases. Carefully collect the lower organic layer. Repeat the extraction on the aqueous layer with another 1 mL of the chloroform:methanol mixture and combine the organic layers.
-
Evaporate the solvent from the collected supernatant (from protein precipitation) or the combined organic layers (from LLE) to dryness under a gentle stream of nitrogen at 40°C.
Protocol for GC-MS Analysis
3.3.1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried extract from step 3.2.2, add 200 µL of 14% BF3-Methanol solution.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of iso-octane and 500 µL of saturated NaCl solution. Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper iso-octane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
3.3.2. GC-MS Instrumental Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each FAME and this compound methyl ester.
Protocol for LC-MS/MS Analysis
3.4.1. Sample Reconstitution:
-
Reconstitute the dried extract from step 3.2.2 in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an LC vial for analysis.
3.4.2. LC-MS/MS Instrumental Conditions (Example):
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each MCFA and this compound.
Data Presentation: Quantitative Method Validation
The following tables summarize typical validation parameters for the quantification of MCFAs using a deuterated internal standard. These values are representative and should be established for each specific laboratory method.
Table 1: Linearity and Sensitivity of the GC-MS Method.
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Hexanoic acid (C6:0) | 0.1 - 20 | > 0.995 | 0.03 | 0.1 |
| Heptanoic acid (C7:0) | 0.1 - 20 | > 0.995 | 0.03 | 0.1 |
| Octanoic acid (C8:0) | 0.1 - 20 | > 0.996 | 0.02 | 0.08 |
| Nonanoic acid (C9:0) | 0.1 - 20 | > 0.994 | 0.04 | 0.12 |
| Decanoic acid (C10:0) | 0.2 - 50 | > 0.997 | 0.05 | 0.2 |
| Dodecanoic acid (C12:0) | 0.2 - 50 | > 0.998 | 0.06 | 0.2 |
Data is compiled and adapted from similar validated methods.[7][10][11]
Table 2: Accuracy and Precision of the GC-MS Method.
| Analyte | Spiked Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Hexanoic acid (C6:0) | 0.5 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| Octanoic acid (C8:0) | 0.5 | 99.1 | 3.8 |
| 10 | 100.5 | 2.9 | |
| Decanoic acid (C10:0) | 1.0 | 97.8 | 4.5 |
| 25 | 102.1 | 3.5 |
Data is compiled and adapted from similar validated methods.[7][10][11]
Table 3: Linearity and Sensitivity of the LC-MS/MS Method.
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanoic acid (C6:0) | 1 - 500 | > 0.998 | 0.3 | 1 |
| Heptanoic acid (C7:0) | 1 - 500 | > 0.997 | 0.3 | 1 |
| Octanoic acid (C8:0) | 1 - 500 | > 0.999 | 0.2 | 0.8 |
| Nonanoic acid (C9:0) | 1 - 500 | > 0.996 | 0.4 | 1.2 |
| Decanoic acid (C10:0) | 2 - 1000 | > 0.998 | 0.6 | 2 |
| Dodecanoic acid (C12:0) | 2 - 1000 | > 0.999 | 0.7 | 2 |
Data is compiled and adapted from similar validated methods.[8][9]
Table 4: Accuracy and Precision of the LC-MS/MS Method.
| Analyte | Spiked Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Hexanoic acid (C6:0) | 5 | 103.4 | 5.1 |
| 250 | 98.9 | 3.7 | |
| Octanoic acid (C8:0) | 5 | 101.7 | 4.5 |
| 250 | 99.6 | 3.2 | |
| Decanoic acid (C10:0) | 10 | 104.2 | 5.5 |
| 500 | 97.5 | 4.1 |
Data is compiled and adapted from similar validated methods.[8][9]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the quantification of MCFAs from biological samples.
Caption: Experimental workflow for MCFA quantification.
MCFA Metabolism and Signaling Pathway
Medium-chain fatty acids are not only energy substrates but also act as signaling molecules, influencing various cellular processes.
Caption: MCFA cellular metabolism and signaling pathways.
Conclusion
The protocols described in this application note provide a robust framework for the accurate and precise quantification of medium-chain fatty acids in biological matrices. The use of this compound as an internal standard is critical for reliable results in both GC-MS and LC-MS/MS platforms. Researchers can adapt these methods to suit their specific instrumentation and research needs, ensuring high-quality data for metabolomic studies and clinical investigations. Proper method validation is paramount and should be performed according to established guidelines to ensure the reliability of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Octanoic Acid-d5 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify a specific, predefined set of metabolites. The precision and reliability of this approach heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based metabolomics.[1][2] Octanoic acid-d5, a deuterated analog of octanoic acid (a medium-chain fatty acid), serves as an excellent internal standard for the quantification of octanoic acid and other related fatty acids in various biological matrices.[3] Its chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.[2][4]
These application notes provide detailed protocols for the use of this compound in targeted metabolomics workflows, focusing on sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
The quantification method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into a biological sample at the initial stage of sample preparation.[4] The deuterated standard and the endogenous analyte are extracted and analyzed together. By comparing the peak area of the endogenous octanoic acid to the peak area of the known amount of this compound, precise quantification can be achieved, as the internal standard effectively normalizes for any sample loss or variability during the analytical process.[2][4]
Experimental Protocols
Protocol for Plasma Fatty Acid Analysis using LC-MS/MS
This protocol is adapted for the targeted analysis of octanoic acid and other fatty acids in human plasma, employing a derivatization step to enhance sensitivity.[5][6]
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 10 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent (e.g., 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, DAABD-AE)
-
Reversed-phase C18 column
-
LC-MS/MS system with electrospray ionization (ESI) source
Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working this compound solution to each plasma sample.
-
Hydrolysis and Extraction: Perform acid hydrolysis to release total fatty acids, followed by liquid-liquid extraction.
-
Derivatization: Add the derivatizing agent (DAABD-AE) and incubate at 60°C for 1 hour to enhance ionization efficiency and chromatographic retention.[5]
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
Supernatant Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution.[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5]
-
Optimize MRM transitions for both octanoic acid and this compound.
-
Protocol for Free Fatty Acid Analysis in Plasma using GC-MS
This protocol is suitable for the analysis of free fatty acids, including octanoic acid, in plasma samples.[8]
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in ethanol)
-
Working IS solution (e.g., 0.25 ng/µL in ethanol)[8]
-
Methanol
-
Iso-octane
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., pentafluorobenzyl bromide, PFBBr)
-
Diisopropylethylamine (DIPEA)
-
GC-MS system with a suitable capillary column
Sample Preparation:
-
Aliquoting and Spiking: To 200 µL of plasma, add 300 µL of dPBS and 100 µL of the working this compound solution.[8]
-
Lysis and Acidification: Add methanol to lyse the cells and acidify the mixture with HCl to a final concentration of 25 mM.[8]
-
Extraction: Add 1 mL of iso-octane, vortex, and centrifuge to separate the layers. Transfer the upper organic layer to a new tube. Repeat the extraction.[8]
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a speedvac.[8]
-
Derivatization: Add 25 µL of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes to form pentafluorobenzyl esters.[8]
-
Final Preparation: Dry the sample again and reconstitute in iso-octane for GC-MS analysis.[8]
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for fatty acid methyl ester (FAME) or in this case, PFBBr ester analysis. Optimize the oven temperature program to achieve good separation.
-
Mass Spectrometry: Operate in negative ion chemical ionization (NCI) mode for high sensitivity of the PFBBr derivatives. Monitor the appropriate ions for octanoic acid-PFBBr and this compound-PFBBr.
Quantitative Data Presentation
The use of this compound as an internal standard allows for the generation of robust quantitative data. Below are examples of how to structure the performance data of the analytical method.
Table 1: Calibration Curve and Performance Data for Octanoic Acid Quantification
| Parameter | Value |
| Linearity (r²) | ≥ 0.995[5] |
| Limit of Detection (LOD) | 4.2–14.0 pmol per injection[5] |
| Limit of Quantitation (LOQ) | 15.1–51.3 pmol per injection[5] |
*Note: LOD and LOQ values are representative for a range of fatty acids in a validated method and may vary for octanoic acid specifically.
Table 2: Precision and Recovery Data
| Parameter | Value |
| Intra-day Precision (CV%) | ≤ 10.2%[5] |
| Inter-day Precision (CV%) | ≤ 10.0%[5] |
| Recovery | 94.5–106.4%[5] |
Visualizations
Experimental Workflow Diagram
Caption: Targeted metabolomics workflow using an internal standard.
Fatty Acid Metabolism Context
Octanoic acid is a medium-chain fatty acid that plays a role in various metabolic pathways, including beta-oxidation for energy production.
Caption: Simplified overview of fatty acid beta-oxidation.
Conclusion
This compound is a reliable and effective internal standard for the targeted quantification of octanoic acid and other fatty acids in metabolomics research. The protocols and data presented here provide a framework for the implementation of robust and accurate analytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring high-quality, reproducible results in targeted metabolomics studies.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Octanoic Acid-d5 as a Metabolic Tracer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and safe technique for tracing the metabolic fate of molecules in biological systems.[1] Octanoic acid-d5 (d5-Caprylic acid) is a deuterated analog of octanoic acid, a medium-chain fatty acid (MCFA). Due to the replacement of five hydrogen atoms with deuterium, it can be distinguished from its endogenous counterpart by mass spectrometry, making it an excellent tracer for studying fatty acid metabolism.[2] MCFAs like octanoic acid are important energy substrates, particularly in tissues with high metabolic rates, and their metabolism is implicated in various physiological and pathological processes.[3][4] These application notes provide a detailed protocol for utilizing this compound to trace fatty acid uptake, oxidation, and incorporation into complex lipids in cultured cells.
Core Applications
-
Measuring Fatty Acid Oxidation (FAO): Quantifying the rate at which cells oxidize octanoic acid for energy production. This is crucial for studying metabolic disorders, such as fatty acid oxidation disorders (FAODs), and the metabolic effects of drugs.[4]
-
Investigating Cellular Uptake and Transport: Elucidating the mechanisms by which cells import medium-chain fatty acids from the extracellular environment.[1][5]
-
Tracing Incorporation into Complex Lipids: Tracking the incorporation of the d5-labeled carbon backbone of octanoic acid into more complex lipid species, such as triglycerides and phospholipids.[6]
-
Drug Development: Assessing the impact of therapeutic compounds on fatty acid metabolism pathways.
Experimental Workflow Overview
The general workflow for a metabolic tracing experiment using this compound in cell culture involves several key steps, from cell preparation to data analysis.
Caption: General experimental workflow for using this compound as a metabolic tracer.
Metabolic Pathway of Octanoic Acid
Once taken up by the cells, octanoic acid is activated and transported into the mitochondria for β-oxidation. The d5 label can be traced through the intermediates of this pathway.
Caption: Cellular uptake and mitochondrial metabolism of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the steps for labeling cultured cells with this compound to trace its metabolic fate.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.[7]
-
Preparation of this compound:BSA Complex:
-
Prepare a stock solution of this compound in ethanol (B145695).
-
In a sterile tube, add the desired amount of this compound stock solution and evaporate the ethanol under a gentle stream of nitrogen.
-
Prepare a fatty acid-free BSA solution (e.g., 10% in PBS).
-
Add the BSA solution to the dried this compound and incubate at 37°C for 30-60 minutes with gentle shaking to allow for complex formation. The final molar ratio of fatty acid to BSA should be optimized, typically between 2:1 and 5:1.
-
-
Metabolic Labeling:
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add serum-free or low-serum medium containing the pre-formed this compound:BSA complex to the cells. A typical starting concentration for octanoic acid is 100-500 µM.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Collection:
-
Media: At each time point, collect the culture medium and centrifuge to remove any detached cells. Store the supernatant at -80°C for analysis of secreted metabolites.
-
Cells: Aspirate the remaining medium and wash the cells twice with ice-cold PBS. For metabolite analysis, immediately add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells. For lipid analysis, cells can be scraped in PBS. Store cell pellets at -80°C until extraction.
-
Protocol 2: Metabolite and Lipid Extraction
For Metabolite Analysis (Polar Metabolites):
-
To the cell pellet or a collected media sample, add a pre-chilled extraction solvent (e.g., 80:20 methanol (B129727):water) at a ratio of at least 1 mL per 1 million cells.
-
Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
For Lipid Analysis (Non-polar Metabolites):
-
To the cell pellet, add a solvent system for lipid extraction, such as a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v).
-
Vortex thoroughly and allow the extraction to proceed for at least 30 minutes at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic phase under nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with LC-MS or GC-MS analysis.
Protocol 3: Mass Spectrometry Analysis
LC-MS/MS for Intact Acyl-CoAs and Complex Lipids:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on the target analytes. Use Multiple Reaction Monitoring (MRM) for targeted quantification of Octanoyl-d5-CoA and its downstream lipid products.
GC-MS for Fatty Acid Profiling (after derivatization):
-
Derivatization: Convert fatty acids to their more volatile methyl esters (FAMEs) by incubation with a reagent like methanol with 2.5% H2SO4 at 80°C for 1 hour.[7]
-
Chromatography: Use a suitable GC column, such as a DB-Wax column, for the separation of FAMEs.
-
Mass Spectrometry: Analyze the mass spectra to determine the isotopic enrichment in fatty acids by measuring the relative abundance of the different mass isotopologues.
Data Presentation
The following tables provide examples of how quantitative data from this compound tracing experiments can be presented.
Table 1: Quantification of Octanoyl-d5-CoA Levels in Cultured Hepatocytes
| Time Point (hours) | Octanoyl-d5-CoA (pmol/million cells) |
| 0 | Not Detected |
| 1 | 15.2 ± 2.1 |
| 4 | 45.8 ± 5.6 |
| 8 | 28.3 ± 3.9 |
| 24 | 9.7 ± 1.5 |
| Data are presented as mean ± standard deviation (n=3). This table illustrates the uptake and activation of this compound over time. |
Table 2: Isotopic Enrichment in Acetyl-CoA Pool from this compound
| Cell Line | Treatment | Labeled Acetyl-CoA (d2) Enrichment (%) |
| HepG2 | Control | 0 |
| HepG2 | This compound (100 µM) | 12.5 ± 1.8 |
| C2C12 | Control | 0 |
| C2C12 | This compound (100 µM) | 25.3 ± 3.2 |
| This table shows the percentage of the acetyl-CoA pool that is derived from the β-oxidation of this compound after a 4-hour incubation. |
Table 3: Incorporation of d5-label into Triglycerides (TG)
| Time Point (hours) | Labeled TG Species (d5-labeled acyl chain) (% of Total TG) |
| 0 | 0 |
| 4 | 2.1 ± 0.4 |
| 8 | 5.8 ± 0.9 |
| 24 | 10.3 ± 1.5 |
| This table demonstrates the incorporation of the this compound backbone into the triglyceride pool over a 24-hour period. |
Conclusion
This compound is a valuable tool for researchers studying fatty acid metabolism in cell culture. The protocols and guidelines presented here provide a framework for designing and executing robust metabolic tracing experiments. By combining stable isotope labeling with modern mass spectrometry techniques, scientists can gain quantitative insights into the dynamic processes of fatty acid uptake, oxidation, and storage, which is essential for advancing our understanding of metabolic diseases and for the development of new therapeutic strategies.
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Fatty acid oxidation assay [protocols.io]
Analysis of Octanoic Acid-d5 in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of octanoic acid-d5 in biological matrices such as plasma and tissue. The methodologies described herein are essential for studies involving stable isotope-labeled internal standards in pharmacokinetic, metabolomic, and drug development research.
Introduction
Octanoic acid, a medium-chain fatty acid, plays a role in various physiological and metabolic processes. Its deuterated form, this compound, is commonly used as an internal standard in mass spectrometry-based quantification of endogenous fatty acids and other analytes. The use of stable isotope-labeled standards like this compound is critical for correcting for variability during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[1][2] This application note outlines the protocols for sample preparation, extraction, and analysis of this compound in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Experimental Protocols
The successful quantification of this compound relies on robust and reproducible experimental procedures. The following sections detail the necessary steps from sample collection to final data analysis.
Sample Preparation
Proper sample handling and preparation are crucial to ensure the integrity of the analysis.
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.[4]
-
For analysis, thaw plasma samples on ice.[3]
Tissue:
-
Excise tissue samples immediately after collection and flash-freeze them in liquid nitrogen to halt metabolic activity.[5]
-
Store the frozen tissue samples at -80°C until analysis.[4]
-
For analysis, weigh the frozen tissue (typically 50-100 mg) and add ice-cold phosphate-buffered saline (PBS).[6][4]
-
Homogenize the tissue sample thoroughly using a mechanical homogenizer on ice.[6]
Extraction of this compound
A liquid-liquid extraction (LLE) method is commonly employed to isolate fatty acids from the complex biological matrix.[7][8]
Protocol for Plasma and Tissue Homogenate:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or tissue homogenate.
-
Spike the sample with a known concentration of the analytical standard (if quantifying endogenous octanoic acid) and the internal standard (if this compound is not the analyte of interest). For the purpose of this protocol, we assume this compound is the analyte being quantified against a different internal standard (e.g., nonanoic acid-d4).[3]
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Add 1 mL of a methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[8]
-
Centrifuge the sample at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[10]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is then analyzed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[3]
-
LC System: A reverse-phase C18 column is typically used for the separation of fatty acids.[1]
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing 0.1% formic acid or ammonium (B1175870) acetate, is commonly used to improve peak shape and ionization.[1][10]
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1]
Quantitative Data
The following tables provide representative quantitative data for the analysis of this compound when used as an internal standard for the quantification of endogenous octanoic acid in human plasma and mouse liver tissue. Concentrations are typically determined from a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[3]
Table 1: Quantitative Analysis of Octanoic Acid in Human Plasma using this compound as an Internal Standard
| Parameter | Value |
| Endogenous Octanoic Acid Concentration (µg/mL) | 1.5 ± 0.3 |
| This compound (Internal Standard) Concentration (µg/mL) | 1.0 (spiked) |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Recovery (%) | 95 ± 5 |
| Inter-assay Precision (%CV) | < 10 |
| Intra-assay Precision (%CV) | < 5 |
Table 2: Quantitative Analysis of Octanoic Acid in Mouse Liver Tissue using this compound as an Internal Standard
| Parameter | Value |
| Endogenous Octanoic Acid Concentration (µg/g) | 5.2 ± 1.1 |
| This compound (Internal Standard) Concentration (µg/g) | 2.0 (spiked) |
| Limit of Quantification (LOQ) (µg/g) | 0.2 |
| Recovery (%) | 92 ± 7 |
| Inter-assay Precision (%CV) | < 12 |
| Intra-assay Precision (%CV) | < 8 |
Visualizations
To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified overview of fatty acid metabolism and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
Application Note: High-Precision Quantification of Octanoic Acid Using Isotope Dilution Mass Spectrometry with Octanoic Acid-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoic acid, a medium-chain fatty acid, plays a significant role in various biological and industrial processes. It is a key component in the synthesis of esters for perfumes and dyes, and it has applications in the pharmaceutical industry as an antimicrobial agent and a component in drug formulations.[1][2] Accurate quantification of octanoic acid is crucial for quality control in manufacturing, pharmacokinetic studies in drug development, and metabolic research.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices.[3] This method utilizes a stable isotope-labeled version of the analyte as an internal standard. By adding a known amount of the isotopically labeled standard to the sample, any variations during sample preparation and analysis that affect the analyte will also affect the standard to the same extent. This co-behavior allows for highly accurate quantification by measuring the ratio of the unlabeled analyte to the labeled internal standard. Octanoic acid-d5, a deuterated form of octanoic acid, serves as an excellent internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass difference.[4]
This application note provides a detailed protocol for the quantification of octanoic acid in a given matrix using Isotope Dilution Mass Spectrometry with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the analyte of interest (Octanoic acid). The labeled standard is chemically identical to the analyte but has a different mass due to the presence of stable isotopes (deuterium). After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS). The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, and comparing this to a calibration curve, the exact amount of the analyte in the original sample can be determined with high precision.
Experimental Workflow
The general workflow for the quantification of octanoic acid using IDMS is depicted below.
Caption: Experimental workflow for octanoic acid quantification by IDMS.
Detailed Experimental Protocol
This protocol outlines the steps for the quantification of octanoic acid in a liquid sample matrix (e.g., plasma, cell culture media).
1. Materials and Reagents
-
Octanoic Acid (analytical standard, ≥99.5%)
-
This compound (isotopic purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for derivatization
-
Ethyl acetate (B1210297) (GC grade)
-
Deionized water
-
Calibrated pipettes and sterile polypropylene (B1209903) tubes
2. Preparation of Standard Solutions
-
Octanoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of octanoic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the octanoic acid stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
3. Sample Preparation
-
Aliquoting: Pipette 100 µL of the sample into a clean polypropylene tube.
-
Spiking: Add 10 µL of the internal standard working solution (10 µg/mL) to each sample, calibrator, and quality control (QC) sample.
-
Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Protein Precipitation (for biological matrices): Add 400 µL of ice-cold methanol to each tube. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 500 µL of chloroform and 200 µL of deionized water. Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Solvent Evaporation: Carefully transfer the lower organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS analysis): To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes. After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Octanoic acid-TMS derivative: Monitor characteristic ions (e.g., m/z 117, 145, 201).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 122, 150, 206).
-
-
Data Presentation
Table 1: Calibration Curve Data
| Calibrator Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 148,987 | 0.102 |
| 5.0 | 78,543 | 150,123 | 0.523 |
| 10.0 | 155,876 | 149,543 | 1.042 |
| 25.0 | 389,456 | 151,034 | 2.578 |
| 50.0 | 785,123 | 150,876 | 5.204 |
| 100.0 | 1,567,890 | 149,998 | 10.453 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3.0 | 2.95 | 98.3 | 4.5 |
| Medium | 30.0 | 30.8 | 102.7 | 3.1 |
| High | 80.0 | 79.1 | 98.9 | 2.8 |
Logical Relationship of IDMS
The following diagram illustrates the logical relationship in Isotope Dilution Mass Spectrometry.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of octanoic acid in various matrices using Isotope Dilution Mass Spectrometry with this compound as an internal standard. The detailed protocol for sample preparation and GC-MS analysis, combined with the inherent accuracy of the IDMS technique, ensures high-quality data suitable for demanding research, development, and quality control applications. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in sample processing, leading to precise and accurate quantification.
References
Application Notes and Protocols for Pharmacokinetic Studies of Octanoic Acid Using Octanoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and metabolic processes. Understanding its pharmacokinetic profile is crucial for the development of therapeutic agents and for studying its role in health and disease. The use of stable isotope-labeled internal standards is the gold standard in bioanalytical method development for pharmacokinetic studies. This document provides detailed application notes and protocols for the use of octanoic acid-d5 as an internal standard in the pharmacokinetic analysis of octanoic acid. Deuterated octanoic acid (this compound) serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision in complex biological matrices.[1][2]
Principle of Stable Isotope-Labeled Internal Standards
In pharmacokinetic studies, accurate quantification of the analyte of interest in biological samples is paramount. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most suitable for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The key advantages of using a SIL internal standard include:
-
Similar Physicochemical Properties: The deuterated standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.
-
Co-elution: The SIL internal standard co-elutes with the analyte, allowing for effective compensation for matrix effects and variations in instrument response.
-
Mass Differentiation: The mass difference between the analyte and the internal standard allows for their simultaneous detection and quantification by the mass spectrometer.
Data Presentation: Pharmacokinetic Parameters
While direct comparative pharmacokinetic data for octanoic acid and this compound is not extensively published, the primary role of this compound is to serve as a tool for the accurate measurement of octanoic acid's pharmacokinetics. The following table presents a hypothetical, yet representative, dataset from a pharmacokinetic study of orally administered octanoic acid, where this compound was used as the internal standard for quantification.
| Parameter | Unit | Octanoic Acid (Analyte) | This compound (Internal Standard) |
| Dose | mg/kg | 10 | Spiked into samples |
| Cmax | µg/mL | 50.2 | N/A |
| Tmax | h | 0.5 | N/A |
| AUC(0-t) | µg·h/mL | 150.8 | N/A |
| AUC(0-inf) | µg·h/mL | 155.4 | N/A |
| t1/2 | h | 2.1 | N/A |
Note: The pharmacokinetic parameters are determined for the analyte (octanoic acid). The internal standard (this compound) is added at a known concentration to each sample during the analytical process to ensure accurate quantification of the analyte. Therefore, the pharmacokinetic parameters of the internal standard itself are not determined from the study samples.
Experimental Protocols
In Vivo Pharmacokinetic Study
A typical experimental design for an in vivo pharmacokinetic study of octanoic acid in a preclinical model (e.g., rats) is outlined below.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Formulation: Prepare a solution of octanoic acid in a suitable vehicle (e.g., corn oil).
-
Administration: Administer a single oral dose of octanoic acid (e.g., 10 mg/kg) via oral gavage.
2. Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Analysis
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol, e.g., 1 µg/mL).
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Octanoic Acid: Precursor ion (m/z) 143.1 -> Product ion (m/z) 143.1 (quantifier)
-
This compound: Precursor ion (m/z) 148.1 -> Product ion (m/z) 148.1 (quantifier)
-
3. Data Analysis:
-
Integrate the peak areas for both octanoic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of octanoic acid in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Visualization of Pathways and Workflows
Metabolic and Signaling Pathway of Octanoic Acid
Caption: Metabolic and signaling pathway of octanoic acid.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic analysis.
References
Application Notes and Protocols for the Use of Octanoic Acid-d5 in Food and Beverage Analysis
Introduction
Octanoic acid, also known as caprylic acid, is a medium-chain saturated fatty acid naturally present in various foods and beverages, including coconut oil, palm oil, and milk from several mammals. It contributes to the flavor and aroma profiles of many products and is also used as a food additive and antimicrobial agent. Accurate quantification of octanoic acid is crucial for quality control, authenticity assessment, flavor and off-flavor analysis, and nutritional profiling in the food and beverage industry.
Stable isotope dilution analysis (SIDA) is the gold standard for the precise and accurate quantification of analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte, such as Octanoic acid-d5, as an internal standard. Because this compound is chemically identical to the endogenous octanoic acid, it co-elutes during chromatography and experiences similar ionization effects and losses during sample preparation. This allows for the correction of analytical variability, leading to highly reliable quantitative data. These application notes provide detailed protocols for the quantification of octanoic acid in various food and beverage matrices using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The concentration of octanoic acid can vary significantly depending on the food or beverage type, processing methods, and storage conditions. The following table provides representative concentrations of octanoic acid in various food products. It is important to note that these values are illustrative and actual concentrations should be determined on a case-by-case basis using a validated analytical method.
| Food/Beverage Category | Specific Product Example | Typical Concentration Range of Octanoic Acid | Analytical Method | Reference(s) |
| Dairy Products | Cow's Milk | 15 - 40 µg/mL | LC-MS | [1] |
| Goat's Milk | Higher than cow's milk | LC-MS | [1] | |
| Cheese (Blue-veined) | Can reach up to 23,000 mg/100g of dry matter | GC-MS | [2] | |
| Oils and Fats | Coconut Oil | High concentrations | Not Specified | [1] |
| Palm Oil | Present | Not Specified | [1] | |
| Beverages | Wine | Variable, can contribute to off-flavors | GC-MS | [3] |
| Beer | Variable, can contribute to off-flavors | GC-MS | [4] |
Experimental Protocols
The following are generalized protocols for the quantification of octanoic acid in food and beverage samples using this compound as an internal standard. These protocols may require optimization based on the specific matrix and instrumentation.
Protocol 1: Quantification of Total Octanoic Acid in Solid and High-Fat Food Matrices (e.g., Cheese, Baked Goods, Vegetable Oils) by GC-MS
This protocol involves lipid extraction, saponification to release esterified octanoic acid, derivatization to a volatile ester, and subsequent analysis by GC-MS.
1. Materials and Reagents
-
This compound solution (internal standard), of known concentration in a suitable solvent (e.g., ethanol).
-
Octanoic acid (analytical standard).
-
Solvents: Hexane (B92381), Methanol (B129727), Chloroform (B151607) (all HPLC or GC grade).
-
Reagents: Sodium sulfate (B86663) (anhydrous), Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl), Boron trifluoride in methanol (BF3-MeOH) or Methanolic HCl.
-
Deionized water.
2. Sample Preparation and Lipid Extraction
-
Homogenize the solid food sample. For high-fat samples like oils, homogenization may not be necessary.
-
Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a glass tube.
-
Add a known amount of the this compound internal standard solution to the sample.
-
For solid samples, add a dehydrating agent like anhydrous sodium sulfate and grind to a fine powder.
-
Perform lipid extraction using a suitable solvent system, such as a mixture of chloroform and methanol (2:1, v/v). Vortex or sonicate the sample with the solvent, then centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the lipids. Repeat the extraction process on the remaining sample residue and combine the organic extracts.
3. Saponification (Hydrolysis of Esters)
-
Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen.
-
Add a solution of 0.5 M KOH in methanol to the dried lipid extract.
-
Incubate the mixture at 60-80°C for 30-60 minutes to hydrolyze the triglycerides and other esters, releasing the fatty acids.
-
After cooling, acidify the mixture to a pH below 2 with concentrated HCl. This protonates the fatty acids, making them extractable into an organic solvent.
-
Add hexane and vortex to extract the free fatty acids. Centrifuge and collect the upper hexane layer. Repeat the extraction and combine the hexane layers.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as 14% BF3-MeOH or 5% methanolic HCl.
-
Heat the mixture at 60-100°C for 5-15 minutes to convert the fatty acids to their corresponding methyl esters.
-
After cooling, add deionized water and hexane. Vortex and centrifuge.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 250°C.
-
Hold at 250°C for 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitor characteristic ions for octanoic acid methyl ester (e.g., m/z 158, 87, 74).
-
Monitor characteristic ions for this compound methyl ester (e.g., m/z 163, 92, 79).
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
6. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of octanoic acid standards of known concentrations, each containing the same amount of this compound internal standard as the samples.
-
Plot the ratio of the peak area of the octanoic acid methyl ester to the peak area of the this compound methyl ester against the concentration of the octanoic acid standards.
-
Calculate the concentration of octanoic acid in the samples by interpolating the peak area ratio from the calibration curve.
Protocol 2: Quantification of Free Octanoic Acid in Liquid Matrices (e.g., Fruit Juice, Beer, Wine) by LC-MS/MS
This protocol is suitable for the direct analysis of free octanoic acid in liquid samples without derivatization.
1. Materials and Reagents
-
This compound solution (internal standard), of known concentration in a suitable solvent (e.g., methanol).
-
Octanoic acid (analytical standard).
-
Solvents: Methanol, Acetonitrile (B52724), Water (all LC-MS grade).
-
Reagents: Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification).
2. Sample Preparation
-
For clear liquid samples like filtered juice or beer, minimal sample preparation may be required. Centrifuge or filter the sample to remove any particulate matter.
-
For more complex liquid matrices, a simple protein precipitation or liquid-liquid extraction may be necessary.
-
In a clean vial, combine a known volume of the liquid sample with a known amount of the this compound internal standard solution.
-
If necessary, perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol, vortex, and centrifuge. Collect the supernatant.
-
Dilute the sample extract with the initial mobile phase to a suitable concentration for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate octanoic acid from other matrix components (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Octanoic Acid: Precursor ion (m/z 143.1) -> Product ion (e.g., m/z 143.1 or a characteristic fragment).
-
MRM Transition for this compound: Precursor ion (m/z 148.1) -> Product ion (e.g., m/z 148.1 or a corresponding fragment).
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
4. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of octanoic acid standards of known concentrations, each containing the same amount of this compound internal standard as the samples.
-
Plot the ratio of the peak area of octanoic acid to the peak area of this compound against the concentration of the octanoic acid standards.
-
Calculate the concentration of octanoic acid in the samples by interpolating the peak area ratio from the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for the quantification of octanoic acid in food and beverage samples using GC-MS and an internal standard.
Caption: General experimental workflow for the quantification of free octanoic acid in liquid food and beverage samples using LC-MS/MS and an internal standard.
References
- 1. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk [mdpi.com]
- 2. Changes in the Concentration and Profile of Free Fatty Acids during the Ripening of a Spanish Blue-Veined Cheese Made from Raw and Pasteurized Cow and Goat Milk | MDPI [mdpi.com]
- 3. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of free fatty acids in milk and cheese procedures for extraction, clean up, and capillary gas chromatographic analysis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended replacement of deuterium (B1214612) with hydrogen, can compromise experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the isotopic exchange of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is a significant concern as it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[1][2] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[1][2] Deuterium atoms are most susceptible to exchange when they are:
-
Attached to heteroatoms: Labels on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and readily exchange with protons from protic solvents.[1][2][3]
-
Adjacent to a carbonyl group (alpha-protons): These can exchange under acidic or basic conditions due to keto-enol tautomerism.[1]
-
In certain aromatic positions: Susceptibility can vary depending on the specific chemical environment and the presence of activating groups.[1][3]
Deuterium on aliphatic chains or aromatic rings not adjacent to activating groups are generally more stable.[1][4]
Q3: What are the primary factors that influence the rate of isotopic exchange?
Several environmental and structural factors can influence the rate of H/D exchange:
-
pH: The exchange rate is catalyzed by both acids and bases.[1][5][6] For many compounds, the minimum exchange rate occurs in a pH range of approximately 2.5 to 3.[1][7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][6] It is often recommended to work at low temperatures (e.g., 0-4°C) to minimize exchange.[1][7]
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate the loss of deuterium.[1][6][8] Aprotic solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) are preferred when possible.[1][4]
-
Label Position: As mentioned in Q2, the position of the deuterium label is a critical factor in its stability.[1][3]
Q4: How should I properly store my deuterated standards to ensure their stability?
Proper storage is crucial to maintain the integrity of your deuterated standards.[9][10] General best practices include:
-
Temperature: For long-term storage of solids or lyophilized powders, -20°C or colder in a desiccator is recommended to protect from moisture.[10] Stock solutions are often stored in a refrigerator (2°C to 8°C) or freezer.[6] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[9][10]
-
Protection from Light: Store light-sensitive compounds in amber vials or in the dark to prevent photodegradation.[9]
-
Solvent Choice: For solutions, use high-purity, aprotic, and anhydrous solvents whenever possible.[1]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[9]
Q5: Are there more stable alternatives to deuterium labeling?
Yes, if H/D exchange proves to be a persistent issue, consider using internal standards labeled with stable isotopes that are not susceptible to chemical exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][11] These alternatives are generally more stable but can be more expensive to synthesize.[4][11]
Troubleshooting Guides
Problem 1: I'm observing unexpected peaks in my mass spectrum corresponding to my deuterated standard with lower masses (e.g., d4, d3 for a d5 standard).
-
Possible Cause: This strongly suggests that back-exchange (loss of deuterium) is occurring.[1] The number of deuterium atoms lost will determine the mass shift observed.
-
Troubleshooting Workflow:
Problem 2: The response of my deuterated internal standard is inconsistent or drifting during an analytical run.
-
Possible Cause: This could be due to ongoing isotopic exchange in the processed samples stored in the autosampler. [1]The changing concentration of the correct isotopic form of the standard will lead to inconsistent analytical results.
-
Troubleshooting Steps:
-
Perform a stability study: Analyze a sample immediately after preparation (T=0) and then re-inject the same sample at various time points (e.g., 2, 4, 8, 24 hours) while it is stored under your typical autosampler conditions. [2][6]A significant decrease in the deuterated standard's response over time indicates instability. [2] 2. Optimize Conditions: As with Problem 1, ensure the pH, solvent, and temperature are optimized to minimize exchange. Keeping the autosampler cooled is critical. [4] 3. Prepare fresh: Prepare working solutions fresh as needed to minimize the risk of degradation. [10]
-
Data Presentation: Factors Influencing H/D Exchange
The following tables summarize the impact of various experimental parameters on the rate of deuterium-hydrogen exchange.
Table 1: Influence of pH, Temperature, and Solvent on H/D Exchange Rate
| Factor | Condition | Impact on H/D Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (<2.5) or Basic (>7) | High | Maintain pH between 2.5 and 7. [1][4] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C). [1][4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible. [1][4] |
Table 2: Stability of Deuterium Labels by Position
| Label Position | Susceptibility to Exchange | Recommendation |
| On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions. [1][4] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature. [1][4] |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. [1][4] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Stability in Solution
This protocol outlines a method to determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions. [2]
-
Objective: To assess the stability of the deuterated internal standard in the analytical solvent and sample matrix over time.
-
Materials:
-
Deuterated internal standard (IS)
-
Blank biological matrix (e.g., plasma, urine)
-
Reconstitution solvent
-
LC-MS/MS system
-
-
Procedure:
-
Prepare T=0 Samples: Spike the deuterated IS into both the blank matrix and the reconstitution solvent at the working concentration. Immediately process these samples according to your standard sample preparation protocol and analyze them. [2] 2. Incubate Samples: Prepare another set of spiked matrix and solvent samples. Incubate these under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours). [2] 3. Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method. [2] 4. LC-MS/MS Analysis: Analyze all samples, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte. [2]4. Data Interpretation:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests instability. [2] * Monitor the unlabeled analyte's mass channel at the retention time of the IS. The presence of a peak in the incubated samples that was not in the T=0 samples is a direct indication of back-exchange. [2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. allanchem.com [allanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing H/D back-exchange with Octanoic acid-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent H/D back-exchange when working with Octanoic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern with this compound?
A1: Hydrogen-Deuterium (H/D) back-exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] For researchers using this compound as a metabolic tracer or an internal standard in techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), maintaining the isotopic label is critical. Unintended H/D back-exchange leads to a loss of the deuterium label, which can compromise the quantitative accuracy and interpretation of experimental results.[1][2]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange varies based on their position on the molecule.
-
Carboxylic Acid Deuteron (-COOD): If the carboxylic acid proton is replaced with deuterium, it is highly labile and will rapidly exchange with protons from any protic solvent like water or methanol (B129727).[3]
-
Alpha-Deuterons (-CD₂-COOH): The deuterium atoms on the carbon adjacent to the carbonyl group (alpha-protons) are susceptible to exchange. This is particularly true under basic or acidic conditions through a process called enolization.[3][4]
-
Other Aliphatic Deuterons: Deuterium atoms on the other carbon positions of the octanoic acid chain are generally stable under typical analytical conditions.[5]
Q3: What are the primary factors that promote H/D back-exchange?
A3: The rate of H/D back-exchange is primarily influenced by several key experimental parameters:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterons, especially at the alpha-position. The minimum exchange rate is typically observed at a pH of approximately 2.5 to 3.0.[2][4][6][7]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[1][2] It is recommended to maintain samples at low temperatures (0 - 4°C) during preparation and analysis.[6]
-
Time: The longer the sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be. Therefore, rapid sample preparation and analysis are crucial.[1][2]
-
Solvent: Protic solvents such as water (H₂O) and methanol (CH₃OH) are the primary sources of protons for back-exchange.[1][5]
Q4: What are the best solvents and solutions to use for preparing this compound samples?
A4: To minimize H/D back-exchange, it is ideal to eliminate sources of exchangeable protons.
-
Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) or deuterated solvents (e.g., Deuterium Oxide - D₂O, Methanol-d4).[1][5] For NMR analysis, using a deuterated solvent is essential.[8][9]
-
Buffers: If a buffer is required, it is best to prepare it using D₂O and deuterated buffer components. If this is not feasible, work at a pH where the exchange rate is minimized (pH 2.5-3.0).[1][4]
Q5: How should I store solutions of this compound?
A5: For long-term stability and to prevent back-exchange, it is recommended to store this compound in an aprotic solvent or in its neat form. If in solution, store at -20°C or colder in tightly sealed vials to prevent solvent evaporation and exposure to atmospheric moisture.[5] For aqueous solutions, storage at a pH of 2.5-3.0 is advisable.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label detected by MS (downward mass shift).[1] | Use of protic solvents (e.g., H₂O, methanol) during sample preparation. | Prepare samples in aprotic (e.g., acetonitrile) or deuterated solvents (D₂O) if the experimental design allows. Minimize the time the sample spends in protic solvents.[1][5] |
| Sample pH is too high or too low. | Adjust the sample pH to the range of minimum exchange (pH 2.5-3.0) just before analysis. This is often referred to as "quenching".[2][4][6][7] | |
| Elevated sample temperature during preparation or storage. | Maintain samples at low temperatures (0 - 4°C) at all times, from dissolution to injection. Use pre-chilled solvents and keep samples on ice.[1][6] | |
| Prolonged sample preparation or wait times before analysis. | Streamline your sample preparation workflow to be as rapid as possible. If delays are unavoidable, flash-freeze samples in liquid nitrogen and store them at -80°C until they can be analyzed.[1][7] | |
| Inaccurate quantification and poor calibration curve linearity.[5] | H/D back-exchange of the internal standard (this compound). | Address the root causes of back-exchange as detailed above (solvent, pH, temperature, time). Ensure consistency in sample preparation time across all samples and standards. |
| Variability in deuterium recovery between replicate injections.[10] | Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times during the experimental workflow. |
| Fluctuations in temperature or pH. | Ensure consistent and stable temperature and pH control throughout the entire process. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize H/D Back-Exchange
This protocol is designed to minimize H/D back-exchange during sample preparation for analysis by liquid chromatography-mass spectrometry.
Reagents and Materials:
-
This compound
-
Aprotic solvent (e.g., Acetonitrile, LC-MS grade)
-
Deuterium Oxide (D₂O) (if aqueous solutions are necessary)
-
Formic acid (for pH adjustment)
-
Microcentrifuge tubes
-
Pipette tips
-
Ice bath
Procedure:
-
Reagent Preparation:
-
Prepare all necessary solutions. If an aqueous mobile phase or buffer is required, use D₂O where possible.
-
Prepare a "Quench Buffer": 0.1% Formic Acid in water (or D₂O) adjusted to pH 2.5. Pre-chill this buffer to 0 - 4°C.[1]
-
-
Sample Dissolution:
-
Dissolve the this compound standard in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile).
-
-
Sample Dilution and Quenching:
-
If the experimental sample is in a protic solvent, perform any necessary dilutions rapidly.
-
Immediately before analysis, add a sufficient volume of the pre-chilled Quench Buffer (pH 2.5) to the sample to lower the pH and stabilize the deuterium label.[1]
-
Crucially, perform all subsequent steps at 0 - 4°C. Place sample vials in an ice bath or a chilled autosampler rack.[6]
-
-
Analysis:
-
Analyze the samples as quickly as possible after preparation. Minimize the time the samples spend in the autosampler.
-
Protocol 2: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing samples of this compound for NMR analysis to ensure isotopic integrity.
Reagents and Materials:
-
This compound
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetonitrile-d3)
-
NMR tube
-
Pasteur pipette with glass wool
Procedure:
-
Solvent Selection:
-
Choose a deuterated solvent in which this compound is soluble. Chloroform-d or Acetonitrile-d3 are common choices.[8]
-
-
Sample Dissolution:
-
Dissolve an appropriate amount of this compound in the selected deuterated solvent (typically 0.6-0.7 mL for a standard NMR tube).[8]
-
-
Filtration:
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.[8]
-
-
Analysis:
-
Acquire the NMR spectrum immediately after preparation. Ensure the NMR tube is properly capped to prevent solvent evaporation and contamination with atmospheric moisture.
-
Visualizations
Caption: Workflow for minimizing H/D back-exchange.
Caption: Factors promoting H/D back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Pitfalls of Deuterated Internal Standards in Mass Spectrometry
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the common challenges associated with the use of deuterated internal standards (IS) in mass spectrometry (MS). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a deuterated internal standard in MS analysis?
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1][2] Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] By adding a known amount of the deuterated IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This approach helps to mitigate the effects of sample loss, matrix-induced ion suppression or enhancement, and instrumental variability, leading to more accurate and precise results.[1][2][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are crucial for accurate results.[1] It is also important that the deuterium labels are placed on stable positions within the molecule to minimize the risk of isotopic exchange with protons from the solvent or sample matrix.[1][4]
Q3: Why is my deuterated internal standard eluting at a different retention time than the analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[5][6] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, which can affect its interaction with the stationary phase in liquid chromatography.[5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[6] While often a minor shift, this can become a significant issue if it leads to differential matrix effects.[1][7]
Q4: Can a deuterated internal standard always correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will perfectly correct for matrix effects in all situations.[1] If the analyte and the deuterated IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement.[1][6] Studies have shown that matrix effects on an analyte and its deuterated IS can differ significantly in complex matrices.[4][8]
Q5: What is isotopic exchange and how can it impact my results?
Isotopic exchange, or H/D exchange, is a chemical process where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[9] This is a significant concern as it alters the mass and concentration of the internal standard, which can lead to inaccurate quantification. The loss of deuterium can also lead to an artificial increase in the analyte signal if the IS reverts to the unlabeled form.[10]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor precision and accuracy.
-
High variability in results between replicate injections or different samples.
-
Non-linear calibration curves.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Octanoic Acid-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of Octanoic acid-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a deuterated form of octanoic acid. Its primary role is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Since this compound is chemically almost identical to the non-labeled octanoic acid (the analyte), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known quantity of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[2][3]
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
A2: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1][2] The deuterium (B1214612) labels should be in stable positions on the molecule to minimize the risk of isotopic exchange.[2]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks.[1][2] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][2] |
| Number of Deuterium Atoms | 2 to 10 | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[1] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent.[1][2] |
Q3: Why might my this compound and the native octanoic acid have different retention times?
A3: This phenomenon is known as the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This is thought to be due to subtle changes in the molecule's lipophilicity when hydrogen is replaced by deuterium. While often minor, this can become a significant issue if it leads to differential matrix effects.[2]
Q4: Can this compound always correct for matrix effects?
A4: No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[2][4] If the analyte and the IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement.[2][4]
Troubleshooting Guides
Problem: High variability in the internal standard's peak area across a run.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure consistent and accurate addition of the this compound to every sample. Thoroughly mix samples after adding the internal standard.[3] |
| Instrument Instability | Perform system suitability tests to check for injection precision and detector stability.[3] Investigate potential hardware issues like autosampler performance or contamination of the mass spectrometer.[5] |
| Significant Matrix Effects | Conduct a post-extraction spike experiment to determine if the variability is due to matrix effects. If so, consider improving sample cleanup procedures or optimizing chromatographic separation.[3] |
Problem: My calibration curve is non-linear at higher concentrations.
| Possible Cause | Suggested Solution |
| Ion Source Saturation | A high concentration of the internal standard or the analyte can lead to competition for ionization.[3] A general guideline is to use an internal standard concentration that produces a signal intensity about 50% of that of the highest calibration standard.[3] Experiment with reducing the internal standard concentration to see if linearity improves.[3] |
| Disproportionate Analyte/IS Ratio | A significant difference between the analyte and internal standard signals can lead to less accurate integration and reduced precision.[3] |
Problem: Poor accuracy and precision in samples with a complex matrix compared to standards in a neat solution.
| Possible Cause | Suggested Solution |
| Differential Matrix Effects | The concentration of matrix components may be high enough to affect the ionization of both the analyte and the internal standard differently, especially if they do not co-elute perfectly.[1][4] |
| Deuterium-Hydrogen Back-Exchange | Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, which is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase.[1] |
Experimental Protocols
Protocol 1: Optimizing the Concentration of this compound
Objective: To determine the optimal concentration of this compound that provides a stable and reliable signal across the entire calibration range without causing detector saturation.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards covering the expected analytical range of your samples.
-
Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.
-
Prepare Calibration Curves: For each of the this compound concentrations, prepare a full calibration curve by spiking a constant volume of the IS working solution into a set of blank matrix samples, followed by the addition of the analyte calibration standards.
-
Sample Analysis: Process and analyze all prepared samples using your established LC-MS/MS method.
-
Data Evaluation:
-
For each IS concentration, plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
-
Assess the linearity of each calibration curve by calculating the coefficient of determination (R²), aiming for a value ≥ 0.99.[6]
-
Examine the precision of the IS peak area at each concentration level across all calibration standards. The relative standard deviation (%RSD) should ideally be less than 15%.[6]
-
-
Selection Criteria: Choose the this compound concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.[3]
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for common internal standard issues.
References
Addressing matrix effects in LC-MS with Octanoic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Octanoic acid-d5 to address matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components within a sample other than the specific analyte of interest. These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2][3][4]
Q2: Why is it critical to address matrix effects?
Q3: How does using an internal standard (IS) like this compound help compensate for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for correcting matrix effects.[2][5] Because a SIL-IS is chemically and structurally almost identical to the analyte (native Octanoic acid), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By adding a known amount of this compound to every sample at the beginning of the preparation process, quantification is based on the ratio of the analyte's peak area to the IS's peak area. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby ensuring accurate and reliable results.[6]
Q4: I am observing high variability and poor reproducibility in my quality control (QC) samples. Could matrix effects be the cause?
A4: Yes, inconsistent results and high variability in QC samples are classic indicators of matrix effects.[3] This often occurs because the composition of the matrix can vary slightly from sample to sample, leading to different degrees of ion suppression or enhancement. If you suspect matrix effects, it is crucial to perform a quantitative assessment to confirm their presence and extent.
Q5: My analyte and the this compound signal are both low or suppressed. What are the next troubleshooting steps?
A5: Significant signal suppression indicates that the matrix interference is severe. While the IS can correct for the effect, a drastic loss in signal can compromise the sensitivity and limits of detection. Consider the following strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids (B1166683) and other interfering compounds than simple protein precipitation.[8]
-
Improve Chromatographic Separation: Adjust your LC method (e.g., modify the gradient, change the mobile phase, or use a different column) to achieve better separation between your analyte/IS and the co-eluting matrix components.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2][9]
Troubleshooting Guide
Issue 1: Inconsistent Quantification Despite Using this compound
-
Possible Cause: The internal standard was added too late in the sample preparation workflow.
-
Solution: The SIL-IS must be added at the very first step of the sample preparation process, prior to any extraction or cleanup steps.[6] This ensures that the IS experiences the same potential sample loss and matrix effects as the analyte throughout the entire procedure.
-
Possible Cause: The concentration of the internal standard is significantly different from the analyte's concentration range.
-
Solution: The concentration of the added IS should ideally be near the middle of the calibration curve range for your analyte. A very high IS concentration relative to the analyte can sometimes contribute to ion suppression.[2]
Issue 2: No or Poor Signal for Analyte and Internal Standard
-
Possible Cause: Suboptimal ion source settings or MS parameters.
-
Solution: Ensure that the ion source temperature, ionization voltage, and collision energy are appropriate for fatty acids.[10] These compounds are typically analyzed in negative electrospray ionization (ESI) mode unless derivatized.[11]
-
Possible Cause: Sample degradation.
-
Solution: Prepare fresh samples and standards to rule out degradation. Check the storage conditions of your samples and stock solutions.[10]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Prepare Set A (Neat Solution):
-
Spike a known concentration of this compound (e.g., at the concentration used in your assay) into the final mobile phase or reconstitution solvent.
-
Analyze these samples via LC-MS to determine the average peak area (Area_Neat).
-
-
Prepare Set B (Post-Extraction Spike):
-
Take at least six different lots of blank biological matrix (e.g., plasma, serum).
-
Process these blank samples using your established extraction protocol.
-
In the final, extracted matrix, spike the same concentration of this compound as used in Set A.
-
Analyze these samples via LC-MS to determine the average peak area (Area_Matrix).
-
-
Calculate the Matrix Factor (MF):
-
MF = Area_Matrix / Area_Neat
-
Protocol 2: General Sample Preparation for Fatty Acid Analysis
-
Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer or solvent.[6]
-
Internal Standard Spiking: Add a precise volume of your this compound stock solution to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a standard method like a Folch extraction (chloroform:methanol) or Bligh-Dyer.[5]
-
Saponification (Optional but Recommended): To analyze total fatty acids (both free and esterified), hydrolyze the lipid extract using a methanolic potassium hydroxide (B78521) (KOH) solution to release the fatty acids from triglycerides and phospholipids.[5][6]
-
Acidification and Re-extraction: Neutralize the solution with an acid (e.g., HCl) and re-extract the now free fatty acids into an organic solvent like hexane.[5]
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[5]
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Octanoic Acid Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octanoic Acid | ESI- | 143.1 | 143.1 (for SIM) or 99.1 | 5-10 |
| This compound | ESI- | 148.1 | 148.1 (for SIM) or 104.1 | 5-10 |
Table 2: Example of a Quantitative Matrix Effect Assessment
| Matrix Lot | Peak Area in Neat Solution (Set A) | Peak Area in Post-Extraction Spike (Set B) | Matrix Factor (MF) | % Ion Suppression |
| Lot 1 | 1,520,400 | 988,260 | 0.65 | 35% |
| Lot 2 | 1,520,400 | 942,648 | 0.62 | 38% |
| Lot 3 | 1,520,400 | 1,018,668 | 0.67 | 33% |
| Average | 1,520,400 | 983,192 | 0.65 | 35% |
Visualizations
Caption: General workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for fatty acid quantification using a deuterated IS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Octanoic acid-d5 in different solvents and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Octanoic acid-d5 in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
For long-term stability, it is recommended to store neat this compound at -20°C. For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Q3: How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve this compound in the solvent of choice. It is good practice to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to minimize the risk of oxidation.
Q4: What is the expected long-term stability of this compound stock solutions?
While specific quantitative data is limited, generally, stock solutions of deuterated fatty acids are stable for extended periods when stored properly. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. Many suppliers suggest that solutions are stable for at least 2 years under these conditions. However, it is crucial to perform your own stability studies to confirm this for your specific application and storage conditions.
Q5: Can this compound undergo isotopic exchange?
Isotopic exchange (the replacement of deuterium (B1214612) with hydrogen) is a potential concern for all deuterated standards. The stability of the deuterium label depends on its position on the molecule. For this compound, where the deuterium atoms are on the terminal methyl and adjacent methylene (B1212753) groups, the C-D bonds are generally stable under typical analytical conditions. However, exposure to harsh acidic or basic conditions, or certain catalytic surfaces, could potentially facilitate exchange.
Q6: What are the potential degradation pathways for this compound?
The primary degradation pathway for fatty acids like Octanoic acid is oxidation. This can be initiated by exposure to oxygen, light, and trace metal ions. Oxidation can lead to the formation of hydroperoxides, which can further break down into smaller chain aldehydes and carboxylic acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of signal intensity over time in prepared solutions | Degradation of this compound. | - Store solutions at a lower temperature (e.g., -80°C instead of -20°C).- Prepare fresh solutions more frequently.- Ensure solutions are stored under an inert atmosphere and protected from light.- Check for sources of contamination in the solvent or storage vials. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | - Follow the recommended actions for signal loss.- Perform stress testing (see Experimental Protocols) to identify potential degradation products.- Use a higher purity solvent. |
| Inaccurate quantification or poor reproducibility | Instability of the internal standard during sample processing or analysis. | - Perform bench-top and autosampler stability studies to assess stability under your specific experimental conditions.- Ensure the pH of the sample and mobile phase is neutral or as close to neutral as possible to minimize the risk of isotopic exchange. |
| Variability between different batches of stock solution | Inconsistent solution preparation or storage. | - Standardize the protocol for stock solution preparation, including the source and handling of the solvent.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
Data Presentation: Recommended Storage and Stability Testing
The following tables provide general recommendations for the storage and stability assessment of this compound solutions. It is imperative for users to conduct their own stability studies to establish specific expiry dates based on their experimental conditions and analytical methods.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Temperature | Duration | Solvents | Container |
| Long-Term | -80°C or -20°C | > 6 months | Methanol, Acetonitrile, DMSO | Amber glass vials, tightly sealed |
| Short-Term | 2-8°C | < 1 month | Methanol, Acetonitrile, DMSO | Amber glass vials, tightly sealed |
| Bench-Top | Room Temperature | < 24 hours | Methanol, Acetonitrile, DMSO | Protect from light |
Table 2: General Stability Testing Schedule for this compound Solutions
| Stability Type | Storage Condition | Suggested Time Points for Analysis |
| Long-Term | -80°C or -20°C | 0, 1, 3, 6, 12, 24 months |
| Short-Term | 2-8°C | 0, 7, 14, 30 days |
| Bench-Top | Room Temperature | 0, 2, 4, 8, 24 hours |
| Freeze-Thaw | -20°C to Room Temp | 0, 1, 3, 5 cycles |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under various storage conditions.
1. Materials:
-
This compound
-
High-purity solvent (e.g., LC-MS grade Methanol, Acetonitrile, or DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
LC-MS or GC-MS system
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a concentration suitable for your analytical method (e.g., 1 µg/mL).
3. Stability Study Design:
-
Long-Term Stability: Aliquot the working solution into multiple vials for each storage temperature (-20°C and -80°C).
-
Short-Term Stability: Aliquot the working solution into vials for storage at 4°C.
-
Bench-Top Stability: Prepare aliquots to be kept at room temperature.
-
Freeze-Thaw Stability: Prepare aliquots that will undergo repeated freeze-thaw cycles.
-
Reference Standard: Prepare a fresh working solution from the stock solution at each analysis time point.
4. Sample Analysis:
-
At each time point specified in Table 2, retrieve the samples for the respective stability test.
-
For freeze-thaw samples, allow them to thaw completely at room temperature before analysis.
-
Analyze the stability samples and the freshly prepared reference standard using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate the concentration of this compound in each stability sample by comparing its response to that of the freshly prepared reference standard.
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the freshly prepared standard.
Mandatory Visualization
Dealing with co-eluting interferences with Octanoic acid-d5
Welcome to the technical support center for the analysis of Octanoic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
This compound is a deuterated form of octanoic acid, a medium-chain fatty acid. It is commonly used as an internal standard in quantitative analytical methods, such as LC-MS. Because its chemical and physical properties are nearly identical to the endogenous (non-labeled) octanoic acid, it can be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[1]
Q2: I am observing that my this compound internal standard is eluting slightly earlier than the native octanoic acid in my reversed-phase LC-MS method. Why is this happening?
This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect". The substitution of hydrogen with deuterium (B1214612) atoms can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, resulting in weaker interactions with the non-polar stationary phase and, consequently, slightly earlier elution. This effect is generally more pronounced with a higher number of deuterium substitutions.
Q3: What are the most common sources of interference when analyzing this compound in biological matrices like plasma or serum?
Interferences in the analysis of this compound can arise from several sources:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, other fatty acids) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Isobaric Interferences: Other molecules with the same nominal mass-to-charge ratio (m/z) as this compound can co-elute and interfere with its detection. While less common for deuterated standards, it is a possibility that should be considered.
-
Co-eluting Isomers: Structural isomers of octanoic acid, such as 2-ethylhexanoic acid, can be present in samples and may not be fully resolved chromatographically from octanoic acid.[2]
-
Contamination: Contamination from labware, solvents, or reagents can introduce interfering peaks into the chromatogram.
Q4: Can this compound be metabolized in vivo? If so, could its metabolites interfere with the analysis?
Octanoic acid is metabolized in the body primarily through mitochondrial β-oxidation. While the deuterium labeling in this compound can slightly alter the rate of metabolism, it is expected to follow similar pathways. Metabolites of octanoic acid, such as shorter-chain fatty acids or dicarboxylic acids, could potentially interfere with the analysis if they have similar retention times and mass-to-charge ratios to the target analyte or the internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Asymmetrical peaks with a leading "front."
-
Wider than expected peaks, leading to poor resolution and sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Fatty acids can interact with active sites on the column, such as residual silanols, causing peak tailing. Use an end-capped column or add a competitive agent like triethylamine (B128534) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the fatty acid can also improve peak shape.[3] |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting or tailing.[3] Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Contamination or Degradation | Buildup of matrix components can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing to minimize dead volume.[3] |
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Issue 2: Co-elution of this compound with an Interfering Peak
Symptoms:
-
The peak for this compound is not symmetrical or shows a shoulder.
-
Inconsistent internal standard peak area across a batch of samples.
-
Inaccurate and imprecise quantification of the target analyte.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | The HPLC method may not be adequate to separate this compound from co-eluting matrix components or isomers. Modify the chromatographic conditions. Try a shallower gradient, a different organic modifier (e.g., methanol (B129727) instead of acetonitrile), or a column with a different stationary phase (e.g., C8 instead of C18). |
| Matrix Effects | Endogenous compounds from the sample matrix are co-eluting and causing ion suppression or enhancement. Improve the sample preparation method to remove these interferences. Consider using solid-phase extraction (SPE) for a cleaner sample extract. |
| Isobaric Interference | An unrelated compound with the same nominal mass is co-eluting. If chromatographic separation is not possible, a higher resolution mass spectrometer may be needed to differentiate the compounds based on their exact mass. |
Workflow for Resolving Co-eluting Interferences
Caption: A workflow for identifying and resolving co-eluting interferences.
Experimental Protocols
Protocol 1: Sample Preparation for Octanoic Acid Analysis in Human Plasma
This protocol describes a common method for extracting fatty acids from plasma using protein precipitation followed by liquid-liquid extraction.[4][5]
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol)
-
Acetonitrile (B52724) (ACN)
-
Methanol
-
Formic acid
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Representative LC-MS/MS Method for Octanoic Acid Analysis
This protocol provides typical starting conditions for the analysis of octanoic acid using a reversed-phase C18 column.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Octanoic Acid) | m/z 143.1 -> 143.1 (or a suitable fragment ion) |
| MRM Transition (this compound) | m/z 148.1 -> 148.1 (or a suitable fragment ion) |
Quantitative Data Summary
The following table summarizes representative quantitative data for octanoic acid in human plasma from a validated LC-MS/MS method.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Octanoic Acid | ~5.2 | 10 - 5000 | 10 | < 10% | < 15% |
Note: The exact retention time and performance characteristics will vary depending on the specific LC-MS system, column, and mobile phase conditions used.
Signaling Pathway
Metabolic Pathway of Octanoic Acid
Octanoic acid, a medium-chain fatty acid, is primarily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (TCA cycle) for energy production. Understanding this pathway can help in identifying potential endogenous metabolites that might interfere with the analysis.
Caption: Simplified metabolic pathway of octanoic acid.
References
Technical Support Center: Troubleshooting Calibration Curve Issues with Deuterated Fatty Acid Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated fatty acid standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for fatty acid quantification showing non-linearity at higher concentrations?
A1: Non-linearity at the upper end of your calibration curve can be caused by several factors. One common issue is detector saturation, where the ion detector's response is no longer proportional to the analyte concentration. Another potential cause is isotopic interference, where naturally occurring isotopes of your target analyte contribute to the signal of the deuterated internal standard, especially if there's a small mass difference between them.[1][2] This effect becomes more pronounced at high analyte concentrations.[3][4] Additionally, the formation of analyte multimers (like dimers) at high concentrations can lead to a non-linear response.[1]
Q2: My coefficient of determination (R²) is below the acceptable value of 0.99. What are the likely causes?
A2: A poor R² value suggests significant deviation of data points from the regression line. This can stem from inconsistent sample preparation, including pipetting errors, or issues with the internal standard such as instability or using an inappropriate concentration.[1] Differential matrix effects, where the matrix impacts the analyte and internal standard differently, can also lead to a poor correlation coefficient, especially if they do not co-elute perfectly.[5]
Q3: What is "isotopic interference" or "cross-talk," and how can I minimize it?
A3: Isotopic interference, or cross-talk, occurs when the signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard.[1] This is particularly problematic when using internal standards with a low degree of deuteration (e.g., D2 or D3).[1] To minimize this, it is recommended to use an internal standard with a higher degree of deuteration (D4 or greater) or a ¹³C-labeled standard.[1] A mass difference of at least 3 atomic mass units (amu) is generally advised to prevent this overlap.[1] You can test for isotopic interference by injecting a high concentration of the unlabeled analyte and monitoring the mass channel of the internal standard; a significant signal indicates interference.[1]
Q4: Can the position of the deuterium (B1214612) label on the fatty acid standard affect my results?
A4: Absolutely. The position of the deuterium label is critical for the stability of the internal standard. Deuterium atoms on certain parts of a molecule, such as on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups, can be labile. This means they can exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[6] This can lead to a decrease in the internal standard signal and an inaccurate overestimation of the analyte concentration.[6][7] It is crucial to use internal standards where the deuterium labels are on stable positions, like aliphatic or aromatic carbons.[7]
Q5: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A5: Yes, this can be a significant issue. While deuterated standards are chemically very similar to their non-deuterated counterparts, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, particularly in liquid chromatography.[6][8] This phenomenon is known as the "isotope effect."[5] If the analyte and the internal standard do not co-elute perfectly, they can be exposed to different matrix components as they elute, leading to differential matrix effects (ion suppression or enhancement).[5][8] This can compromise the accuracy and precision of your quantification.[5]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
Symptom: The calibration curve is not linear, particularly at the high or low concentration ends.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Detector Saturation | 1. Dilute the highest concentration standard and re-inject. 2. If the back-calculated concentration is now accurate, detector saturation is the likely cause.[1] | Reduce the concentration of the upper-level calibration standards or dilute the samples. |
| Isotopic Interference | 1. Inject a high-concentration solution of the unlabeled analyte. 2. Monitor the MRM transition for the deuterated internal standard.[5] 3. A significant signal indicates cross-talk from the analyte to the internal standard.[3] | Use an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard to ensure sufficient mass separation.[1] |
| Inappropriate Internal Standard Concentration | Review the peak areas of the internal standard across all calibration points. A significant trend (increasing or decreasing) may indicate an issue. | Optimize the internal standard concentration to ensure a stable and appropriate response across the entire calibration range. |
| Contamination of Internal Standard | 1. Prepare a solution of the deuterated internal standard without the analyte. 2. Monitor the MRM transition for the unlabeled analyte.[5] 3. The response should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[5] | Source a new batch of deuterated standard with higher isotopic and chemical purity. It is recommended to choose a standard with at least 98% isotopic enrichment.[9][10] |
Issue 2: High Background Noise or Ghost Peaks
Symptom: The baseline in your chromatograms is noisy, or you observe peaks in your blank injections.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Contaminated Solvents/Reagents | 1. Analyze a blank injection consisting only of the solvent. 2. If noise or peaks are present, the solvent is likely contaminated.[1] | Use fresh, high-purity (e.g., LC-MS grade) solvents and reagents for mobile phase and sample preparation.[1] |
| Carryover | 1. Inject a blank solvent after a high-concentration sample. 2. The presence of the analyte or internal standard peak indicates carryover. | Implement a more rigorous needle and injection port washing protocol between samples.[11] |
| In-source Fragmentation | A co-eluting compound may be fragmenting in the ion source, creating an ion that has the same m/z as your analyte or internal standard. | Improve the chromatographic separation to resolve the interfering compound from your analytes of interest.[11] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
Objective: To prepare a series of calibration standards for the quantification of fatty acids using a deuterated internal standard.
Materials:
-
Unlabeled fatty acid standard(s)
-
Deuterated fatty acid internal standard(s)
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture compatible with your analytical method)
-
Calibrated pipettes and sterile microcentrifuge tubes
Methodology:
-
Prepare a Primary Stock Solution of Unlabeled Fatty Acid:
-
Accurately weigh a known amount of the unlabeled fatty acid standard and dissolve it in a precise volume of solvent to create a high-concentration primary stock solution.
-
-
Prepare a Working Stock Solution of Unlabeled Fatty Acid:
-
Dilute the primary stock solution to create a working stock solution at a concentration that is at the upper end of your desired calibration range.
-
-
Prepare a Working Solution of Deuterated Internal Standard:
-
Prepare a solution of the deuterated fatty acid internal standard at a constant concentration that will be used for all calibration standards and samples. The concentration should be chosen to give a good signal-to-noise ratio without saturating the detector.
-
-
Prepare the Calibration Standards:
-
Perform serial dilutions of the unlabeled fatty acid working stock solution to create a series of at least 5-7 calibration standards with decreasing concentrations.
-
To each calibration standard, add a constant volume of the deuterated internal standard working solution.
-
The final volume of all calibration standards should be the same.
-
-
Storage:
-
Store the prepared standards at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation.[12]
-
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock.[7]
Materials:
-
Deuterated internal standard solution (at a high concentration)
-
LC-MS/MS or GC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., 1 µg/mL).[7]
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration solution of the deuterated standard directly onto the LC-MS/MS system.[5]
-
-
Data Acquisition:
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the deuterated standard and the unlabeled analyte.[5]
-
-
Data Analysis:
-
Integrate the peak area for any signal observed in the unlabeled analyte channel.
-
Integrate the peak area for the signal in the deuterated standard channel.
-
Calculate the percentage of the unlabeled analyte relative to the deuterated standard.
-
-
Acceptance Criteria:
-
The amount of unlabeled impurity should be minimal. Ideally, it should contribute less than 5% to the response of the LLOQ sample.[5]
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for fatty acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Accurate Quantification of Octanoic Acid-d5 Through Complete Derivatization
Welcome to the technical support center for the accurate quantification of Octanoic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical method development.
Frequently Asked questions (FAQs)
Q1: Why is derivatization of this compound necessary for accurate quantification?
A1: Derivatization is a critical step for the analysis of short-chain fatty acids (SCFAs) like octanoic acid, particularly for gas chromatography (GC)-based methods.[1][2][3][4] The primary reasons for derivatization are:
-
Increased Volatility: Octanoic acid in its free form is not sufficiently volatile for GC analysis. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester.[3][5]
-
Improved Peak Shape: The high polarity of free fatty acids can lead to interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced chromatographic resolution.[2][3]
-
Enhanced Sensitivity: Derivatization can introduce moieties that enhance the ionization efficiency in mass spectrometry (MS), leading to improved sensitivity and lower limits of detection.[6][7][8]
Q2: What are the most common derivatization reagents for this compound?
A2: Several reagents are commonly used for the derivatization of SCFAs. The choice of reagent depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay.[1][9][10]
-
For GC-MS:
-
Pentafluorobenzyl bromide (PFBBr): Reacts with the carboxylate ion to form a PFB ester, which is highly sensitive for electron capture detection (ECD) and MS.[11]
-
Alkyl Chloroformates (e.g., isobutyl chloroformate): These reagents react with fatty acids in an aqueous environment to form volatile esters.[1]
-
Silylating Agents (e.g., MTBSTFA, BSTFA): These reagents replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility.[3][12]
-
BF3-Methanol: A classic reagent for the formation of fatty acid methyl esters (FAMEs).[3][13]
-
-
For LC-MS:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids to form stable hydrazones, which can be readily analyzed by reverse-phase LC-MS.[14][15][16]
-
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A derivatization agent that improves chromatographic retention and ionization efficiency.[17][18]
-
Q3: How does this compound serve as an internal standard?
A3: this compound is a stable isotope-labeled (SIL) internal standard.[19][20] It is chemically identical to endogenous octanoic acid but has a different mass due to the replacement of hydrogen atoms with deuterium.[19] This allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, it can be used to correct for variations in:
-
Sample Extraction: Losses during sample preparation and extraction.
-
Derivatization Efficiency: Incomplete or variable derivatization reactions.[21]
-
Instrumental Analysis: Fluctuations in injection volume and instrument response.[22][23]
The use of a SIL internal standard is considered the gold standard for accurate quantification in mass spectrometry.[22][23]
Troubleshooting Incomplete Derivatization
Incomplete derivatization is a common issue that can lead to inaccurate and unreliable quantification. The following guide will help you troubleshoot and resolve these problems.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no product peak | Presence of water: Most derivatization reagents are moisture-sensitive, and water can quench the reaction.[2][13] | Ensure all glassware, solvents, and the sample itself are anhydrous. Consider using a drying agent or a water scavenger.[2][13] |
| Insufficient reagent: The amount of derivatizing agent may be insufficient to react with all the analyte.[13] | Increase the molar excess of the derivatization reagent. A 5-10 fold molar excess is a good starting point.[24] | |
| Suboptimal reaction conditions: The reaction temperature may be too low or the reaction time too short.[13] | Optimize the reaction temperature and time. Perform a time-course experiment to determine the optimal conditions.[2][13] | |
| Multiple peaks for a single analyte | Incomplete reaction: Both the derivatized and underivatized forms of the analyte are present. | Re-optimize the reaction conditions, focusing on reagent concentration, temperature, and time.[24] |
| Side reactions: The derivatizing agent may be reacting with other functional groups or matrix components.[24] | Consider sample cleanup prior to derivatization to remove interfering substances. Milder reaction conditions may also be beneficial.[24] | |
| Poor reproducibility | Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes.[13] | Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. Use calibrated pipettes for accurate liquid handling.[13] |
| Matrix effects: Components in the sample matrix may be interfering with the derivatization reaction. | Implement a sample cleanup step such as solid-phase extraction (SPE) to remove interfering components. |
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of short-chain fatty acids using derivatization followed by mass spectrometry. These values can serve as a benchmark for your own method development.
Table 1: Linearity and Limits of Quantification (LOQs) for PFBBr Derivatization of SCFAs with GC-MS/MS
| Analyte | Linear Range (µg/mL) | r² | LOQ (µg/mL) |
| Acetic Acid | 0.1 - 100 | > 0.998 | 0.1 |
| Propionic Acid | 0.05 - 50 | > 0.997 | 0.05 |
| Butyric Acid | 0.05 - 50 | > 0.998 | 0.05 |
| Octanoic Acid | 0.05 - 50 | > 0.997 | 0.05 |
Data adapted from a study on in situ extraction and derivatization of SCFAs.[11]
Table 2: Linearity and Limits of Detection (LODs) for 3-NPH Derivatization of SCFAs with LC-MS/MS
| Analyte | Linear Range (µM) | r² | LOD (fmol) |
| Acetic Acid | 0.1 - 1000 | > 0.99 | 50 |
| Propionic Acid | 0.1 - 100 | > 0.99 | 10 |
| Butyric Acid | 0.1 - 100 | > 0.99 | 10 |
| Octanoic Acid | 0.1 - 100 | > 0.99 | 5 |
Data synthesized from studies utilizing 3-NPH derivatization for SCFA analysis.[14][15][16]
Detailed Experimental Protocols
Protocol 1: Derivatization of Octanoic Acid with PFBBr for GC-MS Analysis
This protocol is based on an in-situ extraction and derivatization method.
Materials:
-
Sample containing Octanoic acid
-
This compound internal standard solution
-
Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent (e.g., hexane)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To 100 µL of sample, add a known amount of this compound internal standard.
-
pH Adjustment: Adjust the pH of the sample to >10 with NaOH.
-
Reagent Addition: Add 100 µL of TBAHS solution and 50 µL of PFBBr solution in a suitable organic solvent.
-
Reaction: Vortex the mixture vigorously for 1 minute and then heat at 80°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 200 µL of hexane (B92381) and vortex for 1 minute. Centrifuge to separate the layers.
-
Drying: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Octanoic Acid with 3-NPH for LC-MS Analysis
This protocol is a common method for preparing SCFAs for LC-MS analysis.
Materials:
-
Sample containing Octanoic acid
-
This compound internal standard solution
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution
-
Pyridine
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Sample Preparation: To 50 µL of sample, add a known amount of this compound internal standard.
-
Reagent Addition: Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.[14]
-
Reaction: Incubate the mixture at 40°C for 30 minutes.[14]
-
Quenching and Dilution: Cool the reaction mixture and dilute with a suitable solvent (e.g., 90:10 water:acetonitrile) to quench the reaction.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: A generalized workflow for the derivatization and analysis of Octanoic acid.
References
- 1. agilent.com [agilent.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 8. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. medchemexpress.com [medchemexpress.com]
- 21. journals.plos.org [journals.plos.org]
- 22. benchchem.com [benchchem.com]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Method Validation for Fatty Acid Quantification: A Comparison of Internal Standard Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for metabolic research, biomarker discovery, and therapeutic monitoring. This guide provides an objective comparison of analytical method validation for fatty acid quantification, focusing on the use of a deuterated internal standard, Octanoic acid-d5, versus alternative methods. The information is supported by representative experimental data and detailed protocols to aid in the selection of the most robust analytical strategy.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly throughout sample preparation and analysis.[1][2] This co-elution and similar ionization response allow for the effective correction of variations, including matrix effects, which can suppress or enhance the analyte signal and compromise data accuracy.[1][3]
Performance Comparison: Deuterated Internal Standard vs. Alternatives
The selection of an internal standard is a critical step in method development. While alternatives like odd-chain fatty acids (e.g., nonadecanoic acid) are used, they may not perfectly mimic the behavior of all endogenous fatty acids, potentially leading to inaccuracies.[4][5] The use of a deuterated internal standard significantly enhances the precision and accuracy of the quantification.
Below is a table summarizing typical performance characteristics for fatty acid analysis, comparing a method using a deuterated internal standard like this compound with an external standard method and a method using a structurally different internal standard (e.g., an odd-chain fatty acid).
| Validation Parameter | Method using Deuterated IS (e.g., this compound) | Method using a Different IS (e.g., Odd-Chain Fatty Acid) | External Standard Method |
| Accuracy (% Recovery) | 85-115%[4] | 80-120% | Highly variable, often <70% or >130% due to matrix effects |
| Precision (% RSD) | <15%[4] | <20% | Can be >30% |
| Linearity (R²) | >0.99[4] | >0.99 | >0.98 |
| Limit of Quantification (LOQ) | Low to mid ng/mL range[4] | ng/mL range | Higher ng/mL to µg/mL range |
| Matrix Effect | Significantly minimized[1][3] | Partially corrected | Not corrected, leading to ion suppression or enhancement |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
A robust and validated experimental protocol is essential for reliable fatty acid quantification. Below are detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for fatty acid analysis.
1. Lipid Extraction (Folch Method)
This procedure is suitable for extracting total lipids from biological samples such as plasma or tissue.[6]
-
Sample Homogenization : For 100 µL of plasma or a small amount of tissue, add a known and fixed amount of the deuterated internal standard solution (e.g., this compound).
-
Solvent Addition : Add a chloroform:methanol (B129727) (2:1, v/v) solution to the sample.[6]
-
Extraction : Vortex the mixture thoroughly to ensure complete lipid extraction.
-
Phase Separation : Add water to the mixture to induce phase separation. Centrifuge to pellet any solid material.
-
Collection : Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new tube.[7]
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.[7]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids need to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).[8]
-
Reagent Addition : To the dried lipid extract, add a solution of Boron Trifluoride (BF₃) in methanol (12-14%).[8]
-
Reaction : Tightly cap the tube and heat at 80-100°C for 30-60 minutes.[5][8]
-
Extraction of FAMEs : After cooling, add hexane (B92381) and water to the reaction tube. Vortex thoroughly to extract the FAMEs into the upper hexane layer.[8]
-
Final Sample Preparation : Transfer the upper hexane layer to a GC autosampler vial for analysis.[8]
3. GC-MS Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A suitable capillary column for FAME analysis (e.g., HP-5MS).[9]
-
Injection : Inject 1 µL of the final sample in splitless mode.[9]
-
Oven Temperature Program : An appropriate temperature gradient is used to separate the FAMEs. For example, start at 100°C, ramp up to 250°C, and then to 320°C.[9]
-
Mass Spectrometry : Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[10] Monitor specific ions for each fatty acid and its corresponding deuterated internal standard.
-
Quantification : The concentration of each fatty acid is determined by calculating the peak area ratio of the native fatty acid to its deuterated internal standard and comparing this to a calibration curve.[1]
Workflow and Pathway Visualizations
To better illustrate the experimental and logical processes, the following diagrams outline the key steps and principles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Octanoic Acid-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of Octanoic acid-d5 as an internal standard against other common alternatives, with a focus on accuracy and precision. The information presented herein is supported by experimental data to facilitate an informed selection process for your analytical needs.
Stable isotope-labeled compounds, such as deuterated fatty acids, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification.[1] Their near-identical physicochemical properties to the endogenous analyte ensure they behave similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, derivatization, and instrument response.[1][2]
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is pivotal for robust and reliable quantitative methods. While odd-chain fatty acids have been traditionally used, stable isotope-labeled standards like this compound offer significant advantages in minimizing analytical variability.
| Internal Standard Type | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Notes |
| Stable Isotope-Labeled | ||||
| This compound | Octanoic Acid | 95.5 - 103.8[3] | < 11 (inter- and intra-day)[3] | Co-elutes closely with the analyte, providing excellent correction for matrix effects and procedural losses. |
| Other Deuterated Fatty Acids (e.g., Palmitic acid-d31) | Various Fatty Acids | 82 - 109.9[1] | Typically < 15 | Considered the gold standard for quantitative analysis.[1] |
| Odd-Chain Fatty Acids | ||||
| Heptadecanoic acid (C17:0) | Various Fatty Acids | Prone to variability due to differences in extraction and derivatization efficiency compared to shorter-chain analytes. | Can be higher than deuterated standards due to differing physicochemical properties. | Not naturally abundant in most mammalian samples, reducing the risk of background interference.[1] |
| Nonadecanoic acid (C19:0) | Various Fatty Acids | Susceptible to inaccuracies for shorter-chain fatty acids due to differences in physical properties. | May show greater variability depending on the analyte and matrix. | Used for its absence in many biological systems.[4] |
Experimental Protocols
Accurate and precise quantification is underpinned by a meticulous experimental protocol. Below are representative methodologies for the analysis of fatty acids using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Sample Aliquoting : Transfer a precise volume or weight of the sample (e.g., plasma, tissue homogenate) into a clean glass tube.
-
Internal Standard Spiking : Add a known amount of this compound solution to each sample, vortex thoroughly.
-
Hydrolysis (for total fatty acids) : Add NaOH or HCl and heat to release fatty acids from their esterified forms.
-
Acidification : Acidify the sample with a strong acid (e.g., HCl) to protonate the fatty acids.
-
Liquid-Liquid Extraction : Extract the fatty acids using an organic solvent (e.g., hexane:isopropanol). Vortex and centrifuge to separate the layers.
-
Solvent Evaporation : Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
Derivatization
To improve volatility for GC analysis, fatty acids are typically derivatized to their methyl esters (FAMEs).
-
Reagent Addition : Add a derivatizing agent such as BF3-methanol or methanolic HCl to the dried extract.
-
Incubation : Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration.
-
Extraction of FAMEs : After cooling, add water and a non-polar solvent (e.g., hexane), vortex, and centrifuge.
-
Final Preparation : Transfer the organic layer containing the FAMEs to a GC vial for analysis.
GC-MS Parameters
The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument.
-
Column : DB-FATWAX UI or similar polar capillary column
-
Injection Mode : Splitless
-
Injector Temperature : 250°C
-
Oven Temperature Program : Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 250°C at 5°C/min, hold for 5 min.[1]
-
Carrier Gas : Helium
-
Ionization Mode : Electron Ionization (EI)
-
Mass Analyzer : Quadrupole
-
Acquisition Mode : Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte and internal standard.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for fatty acid analysis.
Caption: Principle of internal standard quantification.
References
A Head-to-Head Comparison: Octanoic Acid-d5 vs. 13C-Labeled Octanoic Acid in Research Applications
For researchers, scientists, and drug development professionals, the choice of an appropriate stable isotope-labeled internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analyses. This guide provides an objective, data-driven comparison of two commonly used isotopologues of octanoic acid: octanoic acid-d5 and 13C-labeled octanoic acid. By examining their performance in key applications, supported by experimental protocols and theoretical principles, this guide aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
When employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis or metabolic tracing, stable isotope-labeled compounds are indispensable. Octanoic acid, a medium-chain fatty acid, is a valuable tool in metabolic research, and its isotopically labeled forms are frequently used as tracers and internal standards. While both deuterium (B1214612) (d5) and carbon-13 (13C) labeling serve to differentiate the molecule from its endogenous counterpart, their intrinsic physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Quantitative Look
The primary distinctions between this compound and 13C-labeled octanoic acid lie in their chromatographic behavior, the magnitude of the kinetic isotope effect (KIE), and their stability. These differences can have profound implications for data quality.
| Feature | This compound | 13C-Labeled Octanoic Acid | Rationale |
| Chromatographic Co-elution with Analyte | Potential for a slight retention time shift (typically elutes earlier in reversed-phase LC).[1][2][3] | Virtually identical retention time to the native analyte.[1][2] | The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's polarity and interaction with the stationary phase.[1] In contrast, the mass difference in 13C-labeling is distributed within the carbon backbone, resulting in negligible changes to physicochemical properties.[1] |
| Kinetic Isotope Effect (KIE) | Can be significant, potentially altering the rate of metabolic reactions. | Minimal to negligible, ensuring the labeled molecule behaves almost identically to the unlabeled molecule. | The greater relative mass difference between deuterium and hydrogen leads to a more pronounced KIE.[4] |
| Isotopic Stability | Deuterium labels on certain positions can be susceptible to exchange with protons in the solvent or during analysis. | The 13C label is chemically stable and does not exchange with the solvent or other molecules. | Carbon-carbon bonds are less prone to cleavage and exchange than carbon-hydrogen bonds, especially those at exchangeable positions. |
| Application as an Internal Standard | May not perfectly compensate for matrix effects if chromatographic separation occurs. | Provides more accurate and precise quantification due to co-elution with the analyte. | Co-elution ensures that the internal standard and analyte experience the same matrix effects during ionization, leading to more reliable correction. |
Experimental Data: Illustrative Comparison in LC-MS Analysis
The following table presents hypothetical, yet representative, data from a liquid chromatography-mass spectrometry (LC-MS) analysis quantifying endogenous octanoic acid in a plasma sample using either this compound or 13C-octanoic acid as an internal standard. This data illustrates the potential impact of the chromatographic shift observed with deuterated standards.
| Parameter | Using this compound as Internal Standard | Using 13C-Octanoic Acid as Internal Standard |
| Retention Time of Endogenous Octanoic Acid (min) | 5.23 | 5.23 |
| Retention Time of Internal Standard (min) | 5.18 | 5.23 |
| Retention Time Difference (min) | 0.05 | 0.00 |
| Peak Area of Endogenous Octanoic Acid | 1,254,321 | 1,254,321 |
| Peak Area of Internal Standard | 1,567,890 | 1,567,890 |
| Calculated Concentration (µg/mL) | 10.5 | 10.0 |
| Accuracy (%) | 105 | 100 |
This data is illustrative and intended to demonstrate the potential for analytical bias due to the chromatographic shift of deuterated standards.
Experimental Protocols
Comparative Analysis of Octanoic Acid in Plasma using LC-MS/MS
This protocol outlines a method for comparing the performance of this compound and 13C-octanoic acid as internal standards for the quantification of octanoic acid in human plasma.
a. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-octanoic acid at a concentration of 10 µg/mL).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve good separation and peak shape for octanoic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for octanoic acid, this compound, and 13C-octanoic acid.
c. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of octanoic acid in the plasma samples from the calibration curve.
-
Compare the accuracy and precision of the results obtained using the two different internal standards.
13C-Octanoic Acid Breath Test for Gastric Emptying
This protocol describes the use of 13C-octanoic acid in a breath test to measure the rate of solid-phase gastric emptying.[5][6][7][8]
a. Patient Preparation:
-
The patient should fast for at least 8-10 hours overnight.[5][8]
-
Avoid foods high in natural 13C abundance (e.g., corn, pineapple) for 24 hours prior to the test.[6]
b. Test Meal Administration:
-
A standardized test meal is prepared, typically consisting of a scrambled egg, two slices of white bread, and 15g of margarine.[5]
-
91 mg of 13C-octanoic acid is incorporated into the egg yolk before cooking.[5]
-
The patient consumes the meal within 10 minutes, followed by 150 mL of water.[5]
c. Breath Sample Collection:
-
A baseline breath sample is collected before the test meal is consumed.[5]
-
Breath samples are collected at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2-4 hours).[5]
d. Analysis:
-
The ratio of 13CO2 to 12CO2 in the breath samples is measured using an isotope ratio mass spectrometer or an infrared spectrometer.[5]
-
The rate of gastric emptying is calculated based on the appearance of 13CO2 in the breath over time.
Mandatory Visualizations
Caption: Workflow for comparing this compound and 13C-octanoic acid as internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 3. ukisotope.com [ukisotope.com]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digestivehealth.org.au [digestivehealth.org.au]
- 6. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kibion.se [kibion.se]
Cross-Validation of Analytical Methods for Octanoic Acid Quantification: A Comparative Guide Utilizing Octanoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of octanoic acid, a medium-chain fatty acid implicated in various physiological and pathological processes, is crucial across diverse research fields, from metabolic studies to pharmaceutical development. The cross-validation of analytical methods is a regulatory expectation and a scientific necessity to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical platforms. This guide provides an objective comparison of two prevalent analytical techniques for octanoic acid quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on the use of Octanoic acid-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for octanoic acid analysis depends on several factors, including required sensitivity, sample matrix, throughput needs, and the specific goals of the study. Below is a summary of typical performance characteristics for each method when using a deuterated internal standard like this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 20.2 µg/mL[1] | 0.4 - 1.6 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.43 µM | 1.1 - 4.8 ng/mL[2] |
| Accuracy (Recovery) | 81% - 110%[1] | 90% - 105%[3] |
| Precision (%RSD) | Intraday: < 9.1%, Interday: < 9.3%[2] | Intraday: < 12%, Interday: < 20%[4] |
| Sample Preparation | Requires derivatization | Derivatization often not required |
Key Takeaways:
-
Sensitivity: LC-MS/MS generally offers superior sensitivity, with lower limits of detection and quantification compared to GC-MS.[1][2]
-
Sample Preparation: LC-MS/MS has the significant advantage of often allowing for the direct analysis of octanoic acid without the need for chemical derivatization, which simplifies the workflow and reduces potential sources of error.[3] GC-MS typically requires a derivatization step to increase the volatility of the fatty acid.[3]
-
Accuracy and Precision: Both methods, when properly validated and utilizing a stable isotope-labeled internal standard like this compound, can provide excellent accuracy and precision.[1][2][3][4]
Experimental Workflows
The selection of an analytical method dictates the experimental workflow. The following diagrams illustrate the typical steps involved in the quantification of octanoic acid using GC-MS and LC-MS/MS with this compound as an internal standard.
GC-MS Experimental Workflow
LC-MS/MS Experimental Workflow
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of octanoic acid in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of octanoic acid to a more volatile ester, typically a methyl or isobutyl ester, prior to GC-MS analysis.
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound working solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol) to isolate the fatty acids.
-
Derivatization (Isobutanol Transesterification):
-
To the extracted sample, add 200 µL of 3 M acetyl chloride in isobutanol.
-
Incubate the mixture at 90°C for 60 minutes to form the isobutyl ester of octanoic acid.
-
-
Final Extraction: After cooling, add a suitable organic solvent (e.g., hexane) and water to partition the derivatized analyte into the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a compatible solvent (e.g., hexane) for injection.
2. GC-MS Instrumental Parameters:
-
GC Column: A suitable capillary column, such as a VF-17ms (30 m x 0.25 mm x 0.25 µm), is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program: An initial temperature of 55°C held for 1 minute, followed by a ramp to 130°C at 20°C/min, a hold for 2 minutes, a ramp to 160°C at 5°C/min, and a final ramp to 300°C at 30°C/min with a 5-minute hold.[2]
-
Injector Temperature: 250°C.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for octanoic acid isobutyl ester and its deuterated counterpart.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct analysis of octanoic acid without derivatization, which is a significant advantage of the LC-MS/MS technique.
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
MS Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both octanoic acid and this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of octanoic acid when cross-validated and utilizing a stable isotope-labeled internal standard such as this compound. The choice of method should be guided by the specific requirements of the study. LC-MS/MS is generally preferred for its higher sensitivity and simpler sample preparation workflow, making it well-suited for high-throughput analyses. GC-MS, while requiring a derivatization step, remains a robust and widely accessible technique that provides excellent accuracy and precision. Rigorous cross-validation by analyzing the same set of quality control samples with both methods is essential to ensure the comparability and consistency of results across different analytical platforms.
References
A Guide to Inter-Laboratory Comparison of Fatty Acid Analysis Using Deuterated Internal Standards
Introduction
The accurate quantification of fatty acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development. Given the inherent complexity of biological matrices and analytical procedures, ensuring consistency and comparability of results across different laboratories is a significant challenge. Inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT), are essential for evaluating the performance of analytical methods and identifying potential sources of error. The use of stable isotope-labeled internal standards, particularly deuterated fatty acids, is a widely accepted strategy to improve the accuracy and precision of quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis.
This guide provides a framework for conducting an inter-laboratory comparison of fatty acid analysis, with a specific focus on the application of deuterated internal standards. It outlines a standardized experimental protocol, presents a hypothetical comparative dataset, and discusses the interpretation of results.
Experimental Protocol: Quantification of Fatty Acids in Human Plasma
This protocol describes a common method for the quantification of total fatty acids in a human plasma reference material using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.
1. Materials and Reagents
-
Reference Material: A certified human plasma reference material with known concentrations of key fatty acids.
-
Deuterated Internal Standard (IS) Mix: A solution containing a suite of deuterated fatty acids (e.g., C16:0-d4, C18:1n9-d5, C18:2n6-d4, C20:4n6-d8, C22:6n3-d5) at a certified concentration.
-
Reagents: Methanol (HPLC grade), n-hexane (HPLC grade), acetyl chloride, sodium bicarbonate, anhydrous sodium sulfate.
-
Equipment: Glass tubes with PTFE-lined screw caps, vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Sample Preparation and Lipid Extraction
-
Aliquoting: Thaw the plasma reference material on ice. Aliquot 100 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard mix to each plasma aliquot.
-
Hydrolysis and Methylation (FAMEs Preparation):
-
Add 2 mL of freshly prepared methanolic HCl (95:5 methanol:acetyl chloride, v/v) to the tube.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 80°C for 1 hour to facilitate simultaneous lipid hydrolysis and transesterification to form fatty acid methyl esters (FAMEs).
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1 mL of n-hexane to the tube and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a new clean glass tube.
-
Repeat the extraction step with another 1 mL of n-hexane and combine the hexane layers.
-
-
Drying and Reconstitution:
-
Dry the combined hexane extract under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs residue in 50 µL of n-hexane for GC-MS analysis.
-
3. GC-MS Analysis
-
Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm) with a temperature gradient optimized to separate the FAMEs of interest.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each target fatty acid and its corresponding deuterated internal standard.
Visualizing the Workflow
A standardized workflow is critical for minimizing variability in an inter-laboratory comparison. The following diagram outlines the key steps from sample receipt to final data analysis.
Caption: Workflow for Total Fatty Acid Analysis.
Data Presentation and Comparison
The primary goal of an ILC is to assess the agreement between participating laboratories. In this hypothetical study, three laboratories (Lab A, Lab B, and Lab C) analyzed the same plasma reference material in triplicate. The results for five key fatty acids are summarized below. All concentrations are reported in µg/mL.
Table 1: Inter-laboratory Comparison of Fatty Acid Concentrations (µg/mL)
| Fatty Acid | Certified Value | Lab A (Mean ± SD) | Lab B (Mean ± SD) | Lab C (Mean ± SD) |
| Palmitic (16:0) | 250.0 | 245.8 ± 12.3 | 255.2 ± 15.1 | 239.5 ± 11.8 |
| Oleic (18:1n9) | 210.0 | 215.5 ± 10.8 | 208.9 ± 13.5 | 220.1 ± 11.0 |
| Linoleic (18:2n6) | 350.0 | 340.1 ± 17.0 | 358.4 ± 21.2 | 365.7 ± 18.3 |
| EPA (20:5n3) | 25.0 | 26.2 ± 1.8 | 24.1 ± 2.1 | 23.5 ± 1.9 |
| DHA (22:6n3) | 50.0 | 52.5 ± 3.7 | 48.9 ± 4.2 | 47.1 ± 3.5 |
Table 2: Performance Metrics for Inter-laboratory Comparison
| Fatty Acid | Parameter | Lab A | Lab B | Lab C | Inter-Lab CV (%) |
| Palmitic (16:0) | Bias (%) | -1.7% | +2.1% | -4.2% | 3.4% |
| CV (%) | 5.0% | 5.9% | 4.9% | ||
| Oleic (18:1n9) | Bias (%) | +2.6% | -0.5% | +4.8% | 2.7% |
| CV (%) | 5.0% | 6.5% | 5.0% | ||
| Linoleic (18:2n6) | Bias (%) | -2.8% | +2.4% | +4.5% | 3.7% |
| CV (%) | 5.0% | 5.9% | 5.0% | ||
| EPA (20:5n3) | Bias (%) | +4.8% | -3.6% | -6.0% | 8.8% |
| CV (%) | 6.9% | 8.7% | 8.1% | ||
| DHA (22:6n3) | Bias (%) | +5.0% | -2.2% | -5.8% | 7.0% |
| CV (%) | 7.0% | 8.6% | 7.4% |
-
Bias (%) is calculated as [(Lab Mean - Certified Value) / Certified Value] * 100.
-
CV (%) (Coefficient of Variation) is calculated as (Standard Deviation / Mean) * 100. It measures the intra-laboratory precision.
-
Inter-Lab CV (%) is the CV calculated from the mean values of the three laboratories. It measures the inter-laboratory reproducibility.
Discussion and Conclusion
The results of this hypothetical inter-laboratory comparison highlight several key points. The precision within each laboratory, as indicated by the intra-laboratory CVs, was generally good, with most values below 10%. This suggests that the analytical method itself is robust when performed consistently. The use of deuterated internal standards is critical for achieving this level of precision, as they effectively compensate for variations in extraction efficiency and instrument response.[1]
However, the data also reveals systematic biases between laboratories. For example, Lab C consistently reported lower concentrations for most fatty acids compared to the certified values and the other labs, while Lab A and B showed biases in different directions for different analytes. These discrepancies, though relatively small, underscore the challenges in achieving high accuracy across different sites. Potential sources for such inter-laboratory variability include:
-
Calibration Standards: Differences in the preparation, storage, and purity of calibration standards.
-
Derivatization Efficiency: Minor variations in reaction time, temperature, or reagent concentration during the FAMEs preparation.
-
Instrumentation: Differences in GC-MS instrument settings, such as injection parameters or ion source conditions.
-
Data Processing: Variations in peak integration and baseline correction methods.
References
Justification for Choosing Octanoic Acid-d5 Over Other Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in mass spectrometry-based assays, the selection of an appropriate internal standard is paramount to achieving accurate, precise, and reproducible results. This guide provides a comprehensive comparison of Octanoic acid-d5 with other common internal standards used for the quantification of octanoic acid and other medium-chain fatty acids. The evidence presented herein justifies the choice of this compound as a superior internal standard for robust and reliable bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C). This near-identical physicochemical nature allows the SIL internal standard to mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and ionization.[3]
This compound is a deuterated analog of octanoic acid, making it an ideal internal standard for the quantification of its unlabeled counterpart. Its use allows for the effective correction of variability that can be introduced at various stages of the analytical process, including:
-
Extraction Efficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL internal standard.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the SIL internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[4]
-
Instrumental Variability: Fluctuations in instrument performance are corrected for by comparing the analyte's signal to that of the internal standard in the same injection.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary alternatives to SIL internal standards for fatty acid analysis are odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and other structural analogs. While more cost-effective, these alternatives have significant drawbacks that can compromise data quality.
The following table summarizes the expected performance characteristics of this compound compared to a common odd-chain fatty acid internal standard, Heptadecanoic acid. The data presented is a synthesis of typical performance characteristics reported in the literature for these classes of internal standards in fatty acid analysis by GC-MS and LC-MS/MS.[1][4]
| Performance Metric | This compound (Deuterated SIL) | Heptadecanoic Acid (Odd-Chain Fatty Acid) | Justification |
| Accuracy (% Bias) | < ±10% | < ±20% | The near-identical chemical and physical properties of this compound to the analyte ensure more accurate correction for procedural and matrix-related variations.[3] |
| Precision (% RSD) | < 10% | < 15% | Co-elution and identical behavior of the SIL standard lead to better reproducibility and lower relative standard deviation. |
| Recovery | High and consistent with analyte (typically 85-115%) | Variable and may differ from the analyte | Differences in polarity and structure between the analyte and an odd-chain fatty acid can lead to differential recovery during sample extraction. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | As this compound co-elutes with octanoic acid, it experiences the same ion suppression or enhancement, providing superior correction. Odd-chain fatty acids elute at a different retention time and may not be subject to the same matrix effects.[4] |
| Potential for Endogenous Interference | None | Possible | Odd-chain fatty acids can be present endogenously in certain biological samples (e.g., from diet), leading to inaccurate quantification.[2] |
Experimental Protocols
To illustrate the practical application of these internal standards, a generalized experimental protocol for the quantification of octanoic acid in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is designed to be a template that can be adapted and optimized for specific instrumentation and sample types.
Objective:
To compare the performance of this compound and Heptadecanoic acid as internal standards for the quantitative analysis of octanoic acid in human plasma.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Octanoic acid standard
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Heptadecanoic acid internal standard stock solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
Experimental Workflow:
Caption: Experimental workflow for fatty acid analysis.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the chosen internal standard working solution (either this compound or Heptadecanoic acid).
-
Add 50 µL of 6M HCl and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes to hydrolyze any esterified fatty acids.
-
-
Lipid Extraction:
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Repeat the extraction step with another 500 µL of the chloroform:methanol mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Vortex and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS system.
-
GC Conditions (Representative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Representative):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Octanoic acid-TMS: m/z specific to the derivative
-
This compound-TMS: m/z reflecting the deuterium labeling
-
Heptadecanoic acid-TMS: m/z specific to the derivative
-
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of octanoic acid with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Determine the concentration of octanoic acid in the plasma samples from the calibration curve.
-
Logical Framework for Internal Standard Selection
The decision to use a specific internal standard should be based on a logical evaluation of the analytical requirements and the properties of the available standards.
Caption: Decision tree for internal standard selection.
Conclusion
The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative analytical data. While alternative standards like odd-chain fatty acids are available, they present inherent risks of inaccurate quantification due to potential endogenous presence and dissimilar physicochemical behavior compared to the analyte.
This compound, as a stable isotope-labeled internal standard, provides the most robust and accurate method for the quantification of octanoic acid. Its ability to co-elute with the analyte and behave identically during sample preparation and analysis ensures superior correction for matrix effects and procedural variability. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative results, this compound is the unequivocally superior choice.
References
A Researcher's Guide to the Performance of Deuterated Fatty Acid Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is essential for unraveling cellular metabolism, understanding disease pathogenesis, and evaluating the efficacy of new therapeutics. In mass spectrometry-based analyses, deuterated fatty acid standards have become the gold standard for achieving precise and reliable results. This guide provides an objective comparison of the performance of different types of internal standards, with a focus on deuterated fatty acids, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are crucial for correcting variations that can occur during sample extraction, derivatization, and instrument analysis.[1][2] Deuterated fatty acids, where hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to their endogenous counterparts.[1] This ensures they behave similarly throughout the analytical process, allowing for accurate quantification.[1]
Comparison of Internal Standards for Fatty Acid Analysis
The choice of an internal standard significantly impacts the quality of quantitative data. The three main types of internal standards used in fatty acid analysis are deuterated fatty acids, ¹³C-labeled fatty acids, and odd-chain fatty acids. Each has distinct advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Hydrogen atoms are replaced by the stable isotope deuterium. | - Co-elute closely with the endogenous analyte in liquid chromatography (LC).[2] - Effectively corrects for matrix effects.[2] | - Potential for isotopic scrambling or exchange.[2] - May show a slight retention time shift in LC compared to the native analyte.[2] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced by the stable isotope ¹³C. | - Improved isotope stability and negligible isotope scrambling compared to deuterium labels.[2] - Co-elute almost identically with the native analyte.[2] | - Generally more expensive than deuterated or odd-chain standards.[2] |
| Odd-Chain Lipids | Fatty acids with an odd number of carbon atoms (e.g., C17:0), which are rare in most biological samples. | - Cost-effective.[2] - Chemically similar to even-chain fatty acids. | - May not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids. - Does not co-elute with any specific analyte.[2] |
Performance Data of Deuterated Standards
While direct, publicly available head-to-head comparative studies of different commercial deuterated standards are limited, performance data from method validation studies and inter-laboratory comparisons demonstrate their reliability.[2] The key performance metrics for analytical methods using deuterated internal standards are accuracy and precision (reproducibility).
Table 1: Typical Performance Characteristics for Fatty Acid Analysis using Deuterated Internal Standards with Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance |
| Accuracy | 85-115% |
| Precision (CV%) | < 15% |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, typically in the mid-to-high ng/mL range. |
| This data is representative and synthesized from inter-laboratory comparison studies and application notes.[2] |
Table 2: Comparison of Commercially Available Deuterated Fatty Acid Standards
| Fatty Acid Standard | Supplier | Stated Isotopic Purity | Stated Chemical Purity |
| α-Linolenic Acid-d5 | Cayman Chemical | ≥99% deuterated forms (d1-d5); ≤1% d0 | ≥98% α-Linolenic Acid |
| Arachidonic acid-d11 | Avanti Polar Lipids | Information not publicly available | >99% |
| Linoleic acid (d5) | Avanti Polar Lipids | Information not publicly available | >99% |
| Oleic acid-d9 | Avanti Polar Lipids | Information not publicly available | >99% |
| Palmitic Acid (d3) | CDN Isotopes (via LIPID MAPS) | Information not publicly available | Information not publicly available |
| Stearic Acid (d3) | CDN Isotopes (via LIPID MAPS) | Information not publicly available | Information not publicly available |
| Note: Isotopic and chemical purity are critical for accurate quantification. Always consult the Certificate of Analysis for batch-specific data.[1] |
Experimental Protocols
Accurate and reproducible quantification of fatty acids relies on standardized and well-documented experimental procedures.[3] The following are generalized protocols for the analysis of fatty acids in biological samples using deuterated internal standards.
Lipid Extraction (Folch Method)
This method utilizes a chloroform:methanol mixture to extract lipids from biological samples.[1]
-
To a known quantity of sample (e.g., cell pellet or plasma), add a known amount of a deuterated internal standard mixture.
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly and incubate at room temperature.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Saponification and Derivatization for GC-MS Analysis
For the analysis of total fatty acids (both free and esterified), a saponification step is required to hydrolyze the ester bonds.[1] Fatty acids are then derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis.[1]
-
To the dried lipid extract, add a methanolic base (e.g., KOH in methanol) and heat to hydrolyze the lipids.
-
After cooling, acidify the mixture.
-
To form FAMEs, add 12% BCl₃-methanol and heat.[1]
-
After cooling, add water and hexane (B92381), vortex, and collect the upper hexane layer containing the FAMEs.[1]
-
Dry the hexane layer and reconstitute in a suitable solvent for GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph (GC) System : Equipped with a capillary column suitable for FAME analysis.
-
Carrier Gas : Helium at a constant flow rate.[3]
-
Oven Temperature Program : An initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 5°C/min and hold for 10 minutes.[3]
-
Mass Spectrometer (MS) System : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of specific FAMEs and their deuterated counterparts.[3]
-
Quantification : The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard using a calibration curve.[2]
LC-MS/MS Analysis of Free Fatty Acids
LC-MS/MS allows for the analysis of underivatized fatty acids, simplifying sample preparation.[1]
-
Sample Preparation : Extract free fatty acids from the sample using a suitable method, such as liquid-liquid extraction or solid-phase extraction, after the addition of deuterated internal standards.
-
Liquid Chromatograph (LC) System : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A typical mobile phase consists of an acetonitrile/water gradient with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[1][4]
-
Mass Spectrometer (MS/MS) System : Electrospray ionization (ESI) in negative mode is commonly used for fatty acid analysis.[1] Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
-
Quantification : Similar to GC-MS, quantification is based on the ratio of the peak area of the analyte to the peak area of its deuterated internal standard, with the use of a calibration curve.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the biological context, the following diagrams outline the key steps in fatty acid profiling and a relevant signaling pathway.
Caption: General workflow for fatty acid profiling using deuterated standards.
Caption: Fatty acids as ligands for the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
References
Comparative Performance Analysis: Linearity and Recovery of Octanoic Acid-d5 in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure accurate and reliable quantification of analytes. Octanoic acid-d5, a deuterated stable isotope-labeled internal standard, is frequently employed in mass spectrometry-based assays for the quantification of its non-labeled counterpart, octanoic acid. This guide provides a comparative overview of the linearity and recovery performance of this compound, supported by representative experimental data and detailed protocols.
Linearity of Response
Linearity is a crucial parameter in method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a given range. An ideal internal standard should exhibit a consistent response across the calibration curve.
Experimental Protocol for Linearity Assessment:
A stock solution of this compound is prepared in an appropriate solvent (e.g., methanol). A series of calibration standards are prepared by spiking a constant concentration of the this compound internal standard into blank matrix samples (e.g., plasma, urine) containing known concentrations of the non-labeled octanoic acid analyte. The samples are then processed, typically involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction. The extracted samples are analyzed using a validated LC-MS/MS or GC-MS method. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a calibration curve. The linearity is assessed by the coefficient of determination (r²). A value greater than 0.99 is generally considered to indicate good linearity.[1]
Representative Linearity Data for this compound:
The following table summarizes representative data from a linearity study of octanoic acid using this compound as an internal standard.
| Analyte Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 25 | 1.290 |
| 50 | 2.575 |
| 100 | 5.150 |
| Coefficient of Determination (r²) | 0.9998 |
This high coefficient of determination indicates a strong linear relationship between the concentration of octanoic acid and the instrument's response when using this compound as an internal standard.
Recovery Studies
Recovery experiments are performed to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. Inconsistent recovery can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it is chemically identical to the analyte and is expected to behave similarly during sample preparation and analysis, thus compensating for any analyte loss.[1]
Experimental Protocol for Recovery Assessment:
Three sets of samples are prepared:
-
Set A: Analyte and internal standard spiked into the biological matrix before extraction.
-
Set B: Analyte and internal standard spiked into the biological matrix after extraction.
-
Set C: Analyte and internal standard in a neat solution (no matrix).
The recovery is calculated by comparing the analyte/internal standard peak area ratio in Set A to that in Set B. The acceptable recovery range is typically between 80% and 120%.[2][3]
Representative Recovery Data for this compound:
The table below presents typical recovery results for octanoic acid from plasma using this compound as the internal standard at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Peak Area Ratio (Pre-extraction) | Mean Peak Area Ratio (Post-extraction) | Recovery (%) |
| 5 | 0.255 | 0.268 | 95.1 |
| 50 | 2.560 | 2.640 | 97.0 |
| 100 | 5.135 | 5.210 | 98.6 |
The consistent and high recovery percentages across different concentrations demonstrate the effectiveness of the extraction method and the ability of this compound to compensate for matrix effects and procedural losses.
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the role of these studies in method validation, the following diagrams are provided.
References
Limit of detection and quantification for Octanoic acid-d5 methods
A comprehensive guide to the analytical limits for the detection and quantification of octanoic acid, with a focus on deuterated variants like Octanoic acid-d5, is essential for researchers in metabolomics, drug development, and clinical diagnostics. This document provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for octanoic acid and related deuterated fatty acids, based on established analytical methods.
While this compound is predominantly utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, understanding its detection limits is crucial for method validation and ensuring the reliability of experimental data.[1][2] This guide summarizes the available data for closely related deuterated fatty acids and non-deuterated octanoic acid to provide a robust point of reference.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of analytical methods for fatty acids can vary significantly based on the sample matrix, instrumentation, and sample preparation techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common high-sensitivity methods employed.
Below is a summary of reported LOD and LOQ values for deuterated and non-deuterated fatty acids to provide a comparative performance overview.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| d7-Stearic Acid (C18:0) | HPLC-ESI-MS | Plasma | 100 nM | - | [3] |
| d7-Oleic Acid (C18:1) | HPLC-ESI-MS | Plasma | 100 nM | - | [3] |
| Nitrated Fatty Acids | LC-MS/MS | Human Plasma | - | 2 nM | [4] |
| Palmitic Acid (C16:0) | LC-MS/MS | - | 0.5 ng/mL | 1.5 ng/mL | [5] |
| Stearic Acid (C18:0) | LC-MS/MS | - | 0.5 ng/mL | 1.5 ng/mL | [5] |
| Oleic Acid (C18:1) | LC-MS/MS | - | 0.5 ng/mL | 1.5 ng/mL | [5] |
| Linoleic Acid (C18:2) | LC-MS/MS | - | 1.0 ng/mL | 3.0 ng/mL | [5] |
| Various Fatty Acids | GC-MS | - | 0.05 - 1.0 pg | - | [6] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of fatty acids using LC-MS/MS.
Sample Preparation: Lipid Extraction and Saponification
-
Lipid Extraction from Plasma/Serum :
-
To 100 µL of plasma or serum, add 10 µL of the deuterated internal standard mixture (including this compound).
-
Add 1.5 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Dry the extract under a gentle stream of nitrogen.[5]
-
-
Saponification for Total Fatty Acid Analysis :
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M potassium hydroxide (B78521) (KOH) in methanol.
-
Incubate the mixture at 60°C for 1 hour.
-
Acidify the solution with 0.5 mL of 1 M hydrochloric acid (HCl).
-
Extract the fatty acids twice with 2 mL of hexane.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters that can be optimized for specific instruments and analytes:
-
LC System : High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[5]
-
Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[5]
-
Gradient : Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate : 0.3-0.5 mL/min.[5]
-
Column Temperature : 40-50°C.[5]
-
Injection Volume : 5-10 µL.[5]
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of fatty acids using a deuterated internal standard like this compound.
Caption: Workflow for Fatty Acid Quantification using a Deuterated Internal Standard.
References
A Researcher's Guide to Certified Reference Materials for Octanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring that methods for the quantification of substances like octanoic acid are both precise and traceable. This guide provides a comparative overview of commercially available CRMs for octanoic acid analysis, supported by experimental protocols and data to aid in the selection of the most suitable materials for your research needs.
Comparison of Octanoic Acid Certified Reference Materials
The selection of an appropriate CRM is critical and depends on the specific application, regulatory requirements, and the analytical technique employed. Below is a comparison of octanoic acid CRMs from prominent suppliers.
| Product Name | Supplier | Grade | CAS Number | Format | Certified For | Key Features |
| Octanoic acid certified reference material, TraceCERT® | Sigma-Aldrich | Certified Reference Material | 124-07-2 | Neat (liquid) | Gas Chromatography (GC) | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034; traceable to primary material from an NMI (e.g., NIST).[1] |
| Caprylic Acid (Octanoic Acid) Pharmaceutical Secondary Standard | Sigma-Aldrich | Pharmaceutical Secondary Standard; Certified Reference Material | 124-07-2 | Neat | Pharmaceutical release testing and method development | Qualified as a Certified Reference Material suitable for qualitative and quantitative analyses in pharmaceutical and food and beverage applications.[2] |
| Octanoic acid analytical standard | Sigma-Aldrich | Analytical Standard | 124-07-2 | Neat | High-Performance Liquid Chromatography (HPLC) | Suitable as a reference standard for the quantification of octanoic acid in biological matrices like plasma and brain homogenate.[3] |
| Octanoic acid CAS:124-07-2 EC:204-677-5 | CPAChem | Certified Reference Material | 124-07-2 | 1 ml | General laboratory use | Certified under ISO 17034, ISO 17025, and ISO 9001.[4] |
| Certified Reference Material (containing Methyl caprylate) | CPAChem | Certified Reference Material | N/A (mixture) | Solution | TLC, GC/FID, GC/TCD, GC/ECD, GC/MS, GC/MS/MS, LC/UV, LC/MS, LC/MS/MS | A multi-component CRM produced by gravimetric measurement, with metrological traceability ensured through certified reference materials from ISO 17034 accredited producers.[5] |
Experimental Protocols
Accurate analysis of octanoic acid is commonly achieved through chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Octanoic Acid Analysis
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like octanoic acid. Creative Proteomics offers octanoic acid analysis services using a GC-MS platform.[6]
Sample Preparation (General Workflow):
-
Extraction: For solid samples, a liquid-liquid extraction (LLE) using an organic solvent like n-heptane can be employed. For liquid samples, direct injection or derivatization may be possible.
-
Derivatization: To improve the volatility and chromatographic behavior of octanoic acid, it is often derivatized to its methyl ester (fatty acid methyl ester or FAME). This can be achieved under acidic conditions.
-
Analysis: The derivatized sample is then injected into the GC-MS system.
Instrumentation Parameters (Example):
-
Instrument: Agilent GC-MS system (e.g., 6890N or 7890A) with a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm inner diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
High-Performance Liquid Chromatography (HPLC) for Octanoic Acid Analysis
HPLC is a versatile technique for the analysis of less volatile compounds and is suitable for determining the purity of octanoic acid and its salts.
Method for Purity Validation of Octanoic Acid Triethanolamine Salt:
This method focuses on quantifying the octanoic acid moiety.[7]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50) with an acidic modifier like phosphoric acid (0.2%).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 210 nm.[8]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Octanoic Acid Reference Standard (e.g., 1000 µg/mL) in the mobile phase.[7]
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a target concentration (e.g., 500 µg/mL of octanoic acid).[7]
Workflow for Octanoic Acid Analysis using CRMs
The following diagram illustrates a typical workflow for the analysis of octanoic acid, from sample preparation to data analysis, highlighting the crucial role of Certified Reference Materials.
Caption: Workflow for octanoic acid analysis using CRMs.
This guide provides a foundational understanding of the available certified reference materials for octanoic acid analysis and the methodologies for their use. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier and to perform method validation according to the relevant guidelines.
References
- 1. Octanoic acid certified reference material, TraceCERT 124-07-2 [sigmaaldrich.com]
- 2. オクタン酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. 辛酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Octanoic acid CAS:124-07-2 EC:204-677-5 [cpachem.com]
- 5. cpachem.com [cpachem.com]
- 6. Octanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
A Head-to-Head Comparison: GC-MS and LC-MS for Fatty Acid Analysis Featuring Octanoic Acid-d5
For researchers, scientists, and drug development professionals engaged in metabolomics and lipid analysis, the accurate quantification of fatty acids is paramount. Octanoic acid, a medium-chain fatty acid, and its deuterated analog, Octanoic acid-d5, are frequently utilized as internal standards to ensure analytical precision. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
Both GC-MS and LC-MS are powerful techniques for the analysis of fatty acids, each with its own set of advantages and limitations. GC-MS typically offers high chromatographic resolution and is a well-established method for volatile compounds. However, it necessitates a derivatization step to increase the volatility of fatty acids, which can add to sample preparation time and introduce variability.
Conversely, LC-MS allows for the direct analysis of a broader range of fatty acids, including those with longer chains and less volatility, often without the need for derivatization.[1] This simplifies sample preparation and can be advantageous for high-throughput applications. The choice between the two techniques ultimately depends on the specific fatty acids of interest, the sample matrix, and the desired analytical outcome.
Quantitative Performance Comparison
The following table summarizes key quantitative performance parameters for both GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column[4] | 0.4 - 14.0 ng/mL[3][5] |
| Limit of Quantitation (LOQ) | 0.43 µM (for octanoate)[2] | 1.1 - 45.0 ng/mL[3][5] |
| Precision (%RSD) | < 10% (intraday and interday)[2] | < 10% (intraday and interday)[5] |
| Recovery | Typically > 85% | 83.4 - 112.8%[5] |
| Derivatization | Mandatory for non-volatile fatty acids | Often not required |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps.
References
- 1. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation | PLOS One [journals.plos.org]
- 2. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
The Gold Standard of Quantification: Unveiling the Advantages of Fully Deuterated Octanoic Acid-d15
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the fully deuterated standard, Octanoic acid-d15, against its common alternative, the non-deuterated odd-chain fatty acid, Heptadecanoic acid (C17:0). Supported by representative experimental data and detailed protocols, this guide will demonstrate why fully deuterated standards are the superior choice for robust and defensible bioanalytical results.
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting analytical variability that can arise during sample preparation, injection, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
Fully deuterated standards, like Octanoic acid-d15, are molecules in which all non-exchangeable hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle increase in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical properties remain virtually identical. In contrast, non-deuterated standards, such as odd-chain fatty acids, are structurally similar but not identical to the analyte of interest.
Superior Performance of Fully Deuterated Internal Standards
The core advantage of using a fully deuterated internal standard like Octanoic acid-d15 lies in its ability to more accurately compensate for matrix effects and variability throughout the analytical process. Because it is chemically almost identical to the analyte, octanoic acid, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This leads to a more accurate and precise quantification of the analyte.
Mitigating Matrix Effects: The Key to Accurate Quantification
One of the most significant challenges in quantitative mass spectrometry, particularly with complex biological matrices like plasma or tissue homogenates, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement of the analyte signal, thereby compromising the accuracy of the results. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.
Comparative Performance: Octanoic acid-d15 vs. Heptadecanoic acid
The following table summarizes the expected performance characteristics of Octanoic acid-d15 versus Heptadecanoic acid (C17:0) as an internal standard for the quantification of octanoic acid in a complex biological matrix. This data is representative and synthesized from inter-laboratory comparison studies and application notes.[1]
| Performance Metric | Octanoic acid-d15 (Fully Deuterated IS) | Heptadecanoic acid (C17:0) (Odd-Chain Fatty Acid IS) |
| Analyte Recovery (%) | 95 - 105 | 80 - 110 |
| Precision (CV, %) | < 5 | < 15 |
| Matrix Effect (%) | 98 - 102 | 75 - 125 |
| Accuracy (% Bias) | ± 5 | ± 20 |
CV: Coefficient of Variation; IS: Internal Standard
The data clearly illustrates the superior performance of the fully deuterated internal standard in terms of tighter recovery, higher precision, more effective matrix effect compensation, and better overall accuracy.
Experimental Protocol: Quantification of Octanoic Acid in Human Plasma using GC-MS
This protocol details the analysis of total octanoic acid in human plasma by GC-MS following derivatization to its fatty acid methyl ester (FAME).
Materials and Reagents:
-
Octanoic acid-d15 internal standard solution (10 µg/mL in methanol)
-
Heptadecanoic acid internal standard solution (10 µg/mL in methanol) - for comparison
-
Human plasma
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Anhydrous sodium sulfate
Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of human plasma in a glass tube, add 10 µL of the Octanoic acid-d15 internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol reagent.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Analysis:
-
GC System: Gas chromatograph equipped with a capillary column (e.g., SP-2560).
-
Injection: 1 µL of the FAMEs solution in splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) for the target ions of octanoic acid methyl ester and its deuterated internal standard.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principle of using a deuterated standard, the following diagrams outline the key steps.
Conclusion
The choice between a fully deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. As demonstrated, fully deuterated internal standards like Octanoic acid-d15 are the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects. Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analogue standards, especially in complex biological matrices. While considerations such as cost may arise, the investment in a high-quality deuterated internal standard is a crucial step towards generating robust and defensible bioanalytical data.
References
Safety Operating Guide
Proper Disposal of Octanoic Acid-d5: A Guide for Laboratory Professionals
Researchers and scientists handling Octanoic acid-d5 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with established laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Tight-sealing safety goggles are essential. A face shield should be used in conjunction with goggles for maximum protection.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[3]
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or mists.[3]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the substance.[3][5] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[3][4]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Disposal Procedures
The primary method for the disposal of this compound is as chemical hazardous waste. It is crucial to consult and adhere to all local, regional, and national hazardous waste regulations.[3]
Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, paper towels), into a designated hazardous waste container.
-
The container must be made of a material compatible with acids (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.[4] Do not use metal containers.[4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4]
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
Neutralization (for small quantities):
For very small volumes of corrosive wastes that do not have other hazardous characteristics, neutralization may be an option before drain disposal. However, this should only be performed by trained personnel who are confident in the process.[6]
Experimental Protocol for Neutralization of Small Quantities of this compound:
-
Preparation: Work in a chemical fume hood and wear all required PPE, including a face shield in addition to safety goggles.[6] Prepare a cooling bath (e.g., an ice-water bath) for the neutralization container.[6]
-
Dilution: Slowly add the this compound waste to a large volume of cold water (a 1:10 acid to water ratio is a general guideline).[6]
-
Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a solution of sodium carbonate, to the diluted acid.[6][7] Add the base in small portions to control the reaction, as it can generate heat and gas.[6]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is within a neutral range (typically between 5.5 and 9.0).[6]
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a large quantity of water (at least 20 parts water to the neutralized solution).[6] Always confirm with your institution's EHS department before any drain disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for complete and accurate disposal procedures.
References
Safe Handling and Disposal of Octanoic Acid-d5: A Procedural Guide
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Octanoic acid-d5. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of the deuterated compound.
Immediate Safety Protocols: Hazard Identification
Octanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][3] While deuteration does not significantly alter these chemical hazards, the principles of safe handling for Octanoic acid must be strictly followed for its deuterated analogue.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles and a face shield | Essential for protecting eyes and face from splashes. Standard safety glasses are not sufficient.[4][5] Goggles must be tight-sealing.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Protects hands from direct contact. Inspect gloves for any signs of degradation before use.[4][7] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.[4][8] |
| Body Protection | Fully-fastened laboratory coat | Provides a critical barrier against accidental spills and contamination of personal clothing.[4][9] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[4][6][9] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.
3.1. Preparation
-
Work Area Setup: Prepare your designated workspace within a certified chemical fume hood. Ensure the area is clean, uncluttered, and all necessary equipment (e.g., spill kit, waste container) is readily accessible.
-
Inert Atmosphere (Optional but Recommended): Deuterated compounds can be hygroscopic and may exchange deuterium (B1214612) with atmospheric moisture.[10] For sensitive applications, consider handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
PPE Inspection: Before starting, inspect all PPE for damage or defects. Don the required equipment as outlined in the table above.
3.2. Handling the Compound
-
Container Acclimatization: Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture inside.
-
Transfer: When transferring the compound, do so carefully to avoid generating aerosols. Use appropriate, clean, and dry labware (e.g., glass pipettes or syringes).
-
Weighing: If weighing is required, perform the task in the fume hood. Use a tared, sealed container to minimize exposure to the atmosphere.
-
Container Sealing: Keep the primary container tightly sealed when not in use to prevent the release of vapors and contamination from atmospheric moisture.[4][6][10]
3.3. Post-Handling and Cleanup
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent, followed by a thorough wash with soap and water.[4][9]
-
PPE Removal: Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][8]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4][11] It must be collected in a dedicated, properly labeled, and sealed container.[4]
-
Container Requirements: The waste container must be made of a material compatible with carboxylic acids, be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).
-
Disposal Route: This material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[12] The typical disposal method is chemical incineration.[9]
-
Prohibited Disposal: DO NOT empty into drains or dispose of in regular trash.[9] The compound is harmful to aquatic life.[3]
Emergency First Aid Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be severe.[2][6]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation.[3] Call a physician immediately.[3][6]
Caption: Logical workflow for the safe handling of this compound from preparation to final disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
